2-(2,6-Dioxopiperidin-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-2-1-3-6(10)8(5)4-7(11)12/h1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSJKTIGAIAJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(2,6-Dioxopiperidin-1-yl)acetic acid
Authored by: Gemini, Senior Application Scientist
Abstract
2-(2,6-Dioxopiperidin-1-yl)acetic acid is a chemical compound of interest within the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its molecular formula and weight. The document is structured to provide researchers and scientists with the core information necessary for its identification, characterization, and potential use in synthetic applications.
Core Molecular Attributes
The foundational characteristics of a molecule are its chemical formula and molecular weight. These properties are critical for a wide range of applications, from stoichiometric calculations in chemical synthesis to the interpretation of mass spectrometry data.
Chemical Formula and Molecular Weight
The chemical formula for 2-(2,6-Dioxopiperidin-1-yl)acetic acid is C7H9NO4[1]. This formula indicates that each molecule is composed of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms.
The molecular weight is a crucial parameter for experimental work. The calculated monoisotopic mass of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is 171.05316 Da[1]. For practical laboratory applications, the molar mass is often used, which for this compound is approximately 171.05 g/mol .
A summary of these key identifiers is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C7H9NO4 | PubChemLite[1] |
| Monoisotopic Mass | 171.05316 Da | PubChemLite[1] |
| Molar Mass | ~171.05 g/mol | Calculated |
Table 1: Core Molecular Properties
Structural Representation
The structural formula provides insight into the connectivity of atoms within the molecule. 2-(2,6-Dioxopiperidin-1-yl)acetic acid features a piperidine-2,6-dione ring system, which is also the core structure of glutarimide. An acetic acid group is attached to the nitrogen atom of this ring.
The relationships between the constituent parts of the molecule can be visualized as follows:
Figure 1: Conceptual diagram of the molecular components of 2-(2,6-Dioxopiperidin-1-yl)acetic acid.
Physicochemical Properties and Characterization
Understanding the physicochemical properties of a compound is essential for its handling, formulation, and analysis. While extensive experimental data for 2-(2,6-Dioxopiperidin-1-yl)acetic acid is not widely published, predictions based on its structure can provide valuable insights.
Predicted Properties
Computational models are frequently used in drug development to predict the properties of molecules. For 2-(2,6-Dioxopiperidin-1-yl)acetic acid, the predicted XlogP value is -0.9[1]. This negative value suggests that the compound is likely to be hydrophilic, with a preference for aqueous environments over lipid-like environments. This is an important consideration for potential biological applications and for selecting appropriate solvent systems in experimental work.
Analytical Characterization
The definitive identification of 2-(2,6-Dioxopiperidin-1-yl)acetic acid in a laboratory setting would rely on a combination of analytical techniques.
2.2.1. Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight of a compound. In an electrospray ionization (ESI) mass spectrum, one would expect to observe ions corresponding to the protonated molecule [M+H]+ at an m/z of approximately 172.06044, or the deprotonated molecule [M-H]- at an m/z of approximately 170.04588[1]. The high-resolution mass of these ions would be used to confirm the elemental composition.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the piperidine ring and the methylene protons of the acetic acid group. The chemical shifts and coupling patterns of these signals would provide confirmation of the connectivity of the atoms.
A general workflow for the analytical characterization of a synthesized batch of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is outlined below.
Figure 2: Workflow for the analytical characterization of 2-(2,6-Dioxopiperidin-1-yl)acetic acid.
Synthetic Considerations
The synthesis of 2-(2,6-Dioxopiperidin-1-yl)acetic acid would likely involve the N-alkylation of 2,6-dioxopiperidine (glutarimide) with a suitable two-carbon electrophile containing a carboxylic acid or a precursor group.
General Synthetic Approach
A plausible synthetic route would involve the reaction of glutarimide with an alpha-haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. The resulting ester would then be hydrolyzed to yield the desired carboxylic acid.
The choice of base and solvent would be critical to optimize the reaction yield and minimize side reactions. A non-nucleophilic base would be preferred to avoid reaction with the ester functionality.
Applications in Research and Drug Development
While 2-(2,6-Dioxopiperidin-1-yl)acetic acid itself is not a widely known therapeutic agent, the 2,6-dioxopiperidine core is a key structural feature in a class of drugs known as immunomodulatory imide drugs (IMiDs). These include thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of various cancers.
The acetic acid moiety provides a handle for further chemical modification. It could be used, for example, as a linker to attach the 2,6-dioxopiperidine scaffold to other molecules of interest, such as proteins or targeting ligands, in the development of novel therapeutic agents like PROTACs (PROteolysis TArgeting Chimeras).
References
-
PubChemLite. 2-(2,6-dioxopiperidin-1-yl)acetic acid. Available at: [Link]. Accessed February 2026.
Sources
Solubility of 2-(2,6-Dioxopiperidin-1-yl)acetic acid in DMSO and water
An In-Depth Technical Guide to the Solubility of 2-(2,6-Dioxopiperidin-1-yl)acetic acid in DMSO and Water
This guide provides a comprehensive technical overview of the solubility of 2-(2,6-dioxopiperidin-1-yl)acetic acid, a molecule of interest in contemporary drug discovery. Recognizing that solubility is a critical determinant of a compound's therapeutic potential, this document moves beyond a simple data sheet. Instead, it offers a foundational understanding of the principles governing the solubility of this compound and presents a detailed, field-proven methodology for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, a cornerstone for advancing any chemical entity through the development pipeline.
The Critical Role of Solubility in Drug Development
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2] Poor aqueous solubility can be a significant impediment, often leading to low bioavailability, which in turn compromises therapeutic efficacy.[3][4] Therefore, a thorough understanding and accurate measurement of a compound's solubility in relevant solvent systems are paramount in the early stages of drug discovery.[4][5] This guide focuses on two of the most ubiquitous solvents in this field: Dimethyl Sulfoxide (DMSO), the universal solvent for initial compound screening, and water, the biological medium.
Physicochemical Profile of 2-(2,6-Dioxopiperidin-1-yl)acetic acid
A predictive assessment of a compound's solubility begins with an analysis of its chemical structure.
Molecular Structure:
Caption: Chemical structure of 2-(2,6-dioxopiperidin-1-yl)acetic acid.
Predicted Solubility Characteristics:
-
Aqueous Solubility (Water): The molecule possesses a carboxylic acid moiety (-COOH), which is a key determinant of its aqueous solubility. This group is ionizable; at physiological pH, it will be predominantly deprotonated to form a carboxylate anion, significantly enhancing its interaction with polar water molecules.[6] The two carbonyl groups (C=O) in the piperidine-dione ring are also polar and can act as hydrogen bond acceptors, further contributing to water solubility.[7] However, the aliphatic carbon backbone of the piperidine ring is nonpolar and will detract from aqueous solubility. Overall, 2-(2,6-dioxopiperidin-1-yl)acetic acid is expected to exhibit moderate aqueous solubility, which will be pH-dependent.
-
DMSO Solubility: Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent.[8][9] Its strong hydrogen bond accepting capacity and high dielectric constant make it an excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar functionalities.[10][11] It is anticipated that 2-(2,6-dioxopiperidin-1-yl)acetic acid will be highly soluble in DMSO.
Thermodynamic vs. Kinetic Solubility: A Foundational Distinction
In the context of drug discovery, it is crucial to differentiate between two types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with the most stable solid form of the solute.[12][13] It is a path-independent value and is the gold standard for characterizing a compound's intrinsic solubility. The shake-flask method, detailed in this guide, is the accepted procedure for determining thermodynamic solubility.[13]
-
Kinetic Solubility: This is a measure of the concentration at which a compound, typically dissolved in a stock solution of DMSO, precipitates when diluted into an aqueous buffer.[14][15] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated or metastable state.[12] While less precise, kinetic solubility assays are high-throughput and often used for initial screening of large compound libraries.[15]
For lead optimization and formulation development, a definitive understanding of the thermodynamic solubility is indispensable.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The following protocol outlines the "shake-flask" method, a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[16]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. After this period, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of 2-(2,6-dioxopiperidin-1-yl)acetic acid that is in clear excess of its expected solubility into a suitable vial (e.g., a 2 mL glass vial). A starting point could be 2-5 mg of the compound.
-
Using a calibrated pipette, add a precise volume of the solvent (e.g., 1 mL of DMSO or purified water).
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period. A duration of 24 to 72 hours is common to ensure equilibrium is reached.[13] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand briefly.
-
To separate the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
-
Carefully collect the supernatant using a pipette, ensuring not to disturb the solid pellet.
-
For aqueous samples, it is recommended to filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles.[17]
-
-
Quantification by HPLC:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of 2-(2,6-dioxopiperidin-1-yl)acetic acid of known concentrations in the respective solvent. The concentration range should bracket the expected solubility.
-
Sample Preparation: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Inject the prepared standards and diluted samples onto a suitable HPLC system, typically with a UV detector.[18][19][20] A reverse-phase C18 column is often a good starting point. The mobile phase will need to be optimized but could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.[21]
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the diluted sample.[20]
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration determined by HPLC by the dilution factor.
-
Express the final solubility in units such as mg/mL or µM.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner. The following table serves as a template for recording experimental results.
| Compound | Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| 2-(2,6-Dioxopiperidin-1-yl)acetic acid | DMSO | 25 | |||||
| 2-(2,6-Dioxopiperidin-1-yl)acetic acid | Water | 25 | |||||
| 2-(2,6-Dioxopiperidin-1-yl)acetic acid | Water | 37 |
Conclusion
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
gChem. DMSO Physical Properties. [Link]
-
MDPI. (2024, March 6). Predicting Drug Solubility Using Different Machine Learning Methods. [Link]
- Szmant, H. H. (1986). Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. In Biological Actions of Dimethyl Sulfoxide (pp. 1-21). New York Academy of Sciences.
-
Taylor & Francis Online. (2010, December 4). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]
-
IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
LabXchange. (2024, February 29). Physical and Chemical Properties of Water. [Link]
-
ResearchGate. (2023, April 5). How To measure solubility for drugs in oils/emulsions?. [Link]
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
Connected Papers. (2025, July 31). Solubility in drug discovery: Significance and symbolism. [Link]
-
ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
ResearchGate. Physical properties of dimethyl sulphoxide and water. [Link]
-
ResearchGate. (2025, August 9). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Wikipedia. Properties of water. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Khan Academy. Solvent properties of water. [Link]
-
NCBI Bookshelf. Prediction of Drug-Like Properties. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]
-
PubMed. (2012, October 9). Kinetic versus thermodynamic solubility: temptations and risks. [Link]
-
Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]
-
ResearchGate. (2023, October 15). Basic Physicochemical Properties of Water. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
BioAssay Systems. Shake Flask Method Summary. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
Turkish Journal of Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. [Link]
-
Phenomenex. HPLC Testing Procedure. [Link]
-
PubChem. 2-(2,6-dioxopiperidin-1-yl)acetic acid. [Link]
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Technical Guide: Binding Affinity Assessment of 2-(2,6-Dioxopiperidin-1-yl)acetic acid to Cereblon E3 Ligase
Executive Summary
This technical guide provides a rigorous structural and experimental analysis of 2-(2,6-Dioxopiperidin-1-yl)acetic acid (CAS: 19171-19-8) as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.
Critical Technical Assessment: Based on established Structure-Activity Relationship (SAR) data for the Thalidomide Binding Domain (TBD), this specific molecule—characterized by an N-substituted glutarimide (1-yl position)—is predicted to exhibit negligible or abolished binding affinity compared to canonical immunomodulatory drugs (IMiDs) like Thalidomide or Lenalidomide. The glutarimide nitrogen (NH) is a critical hydrogen bond donor required for high-affinity capture by the CRBN Tri-Trp pocket.
This guide details the structural rationale for this assessment and provides a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol to empirically determine the
Part 1: Structural Mechanism & SAR Analysis
The Cereblon Binding Interface (The "Glutarimide Rule")
The binding of IMiDs to CRBN is driven by the insertion of the glutarimide ring into a hydrophobic cage formed by three tryptophan residues: Trp380, Trp386, and Trp400 (human CRBN numbering).
High-affinity binding requires a precise hydrogen-bonding network:
-
H-Bond Donor: The glutarimide imide NH donates a hydrogen bond to the backbone carbonyl of Glu377/His378 (or W380 backbone depending on crystal resolution interpretation).
-
H-Bond Acceptor: The glutarimide carbonyls accept hydrogen bonds from Trp386 and His378 .
Structural Flaw in 2-(2,6-Dioxopiperidin-1-yl)acetic acid
The subject molecule features an acetic acid moiety attached directly to the Nitrogen (Position 1) of the glutarimide ring.
-
Consequence: This substitution removes the essential proton required for the H-bond donor interaction.
-
Steric Clash: The carboxylate tail at the N-position likely creates a steric clash with the backbone of the Tri-Trp pocket, preventing deep insertion of the pharmacophore.
-
Prediction: Unlike C3-substituted analogs (e.g., 3-yl acetic acid derivatives used in PROTACs), this N1-substituted analog is expected to function as a non-binder (
) .
Visualization of the Binding Logic
Caption: Logical flow comparing the binding mechanism of canonical IMiDs versus the N-substituted target molecule.
Part 2: Validated Experimental Protocol (TR-FRET)
To empirically quantify the affinity (or lack thereof), the industry standard is a TR-FRET Competition Assay . This homogeneous assay measures the displacement of a fluorophore-labeled tracer by the test compound.
Assay Principle[1]
-
Protein: Human CRBN-DDB1 complex (His-tagged).[1]
-
Donor: Anti-6His antibody labeled with Europium (Eu) or Terbium (Tb).
-
Acceptor (Tracer): Cy5-conjugated Thalidomide (binds to the pocket).
-
Readout: When Tracer binds CRBN, FRET occurs (High Signal).[2] When the test compound displaces the Tracer, FRET decreases.[2]
Reagents & Buffer Conditions
| Component | Specification | Concentration (Final) |
| Assay Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT | N/A |
| Protein | hCRBN-DDB1 (His-tagged) | 5 - 10 nM |
| Tracer | Cy5-Thalidomide | |
| Detection | Lanthanide-labeled Anti-His Ab | 2 nM |
| Test Compound | 2-(2,6-Dioxopiperidin-1-yl)acetic acid | Titration: 100 µM to 0.1 nM |
| Control | Lenalidomide or Pomalidomide | Positive Control |
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve 2-(2,6-Dioxopiperidin-1-yl)acetic acid in 100% DMSO to 10 mM.
-
Perform a 1:3 serial dilution in DMSO (10 points).
-
Dilute further into Assay Buffer to reach 4x final concentration (keep DMSO < 1% final).
-
-
Plate Setup (384-well Low Volume White Plate):
-
Step A: Add 5 µL of diluted Test Compound.
-
Step B: Add 5 µL of His-CRBN-DDB1 protein solution.
-
Step C: Add 5 µL of Cy5-Thalidomide Tracer.
-
Step D: Add 5 µL of Tb-Anti-His Antibody.
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at Room Temperature (protect from light).
-
Note: Equilibrium is usually reached within 30-60 mins for glutarimide ligands.
-
-
Data Acquisition:
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm (Tb).[2]
-
Emission 2 (Acceptor): 665 nm (Cy5).
-
Data Analysis Logic
Calculate the TR-FRET Ratio:
Fit data to a 4-parameter logistic (4PL) equation to determine
Part 3: Data Interpretation & Troubleshooting
Expected Results
| Compound | Expected | Interpretation |
| Lenalidomide (Control) | ~1 - 3 µM | Validates assay performance. |
| Pomalidomide (Control) | ~0.1 - 0.5 µM | Validates high-sensitivity range. |
| Target Molecule (N-linked) | > 100 µM / No Fit | Confirms loss of binding due to N-substitution. |
Troubleshooting "False Negatives"
If you observe weak binding (
-
Purity Check: Ensure the sample is not contaminated with trace amounts of unsubstituted glutarimide (a common hydrolysis byproduct).
-
pH Sensitivity: At high pH (>8.0), glutarimides hydrolyze. Ensure buffer is pH 7.0 - 7.5.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the TR-FRET competition assay to determine CRBN binding affinity.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[3] Nature, 512(7512), 49–53. [Link]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. [Link]
-
Matyskiela, M. E., et al. (2018). A Cereblon Modulator (CC-220) with Improved Degradation of Ikaros and Aiolos. Journal of Medicinal Chemistry, 61(2), 535–542. [Link]
Sources
Methodological & Application
Application Notes and Protocols for Amide Coupling of 2-(2,6-Dioxopiperidin-1-yl)acetic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
2-(2,6-Dioxopiperidin-1-yl)acetic acid and its derivatives are fundamental building blocks in modern medicinal chemistry and drug discovery. As the core structural motif of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, this acid is a critical component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][3][4] The formation of a stable amide bond between the carboxylic acid of the E3 ligase ligand and a linker attached to a target protein ligand is the most frequent and critical step in PROTAC synthesis.[5]
This document provides detailed application notes and protocols for the successful amide coupling of 2-(2,6-dioxopiperidin-1-yl)acetic acid with various amine-containing substrates. We will delve into the rationale behind the selection of different coupling reagents, bases, and solvents, offering field-proven insights to guide researchers in achieving high yields and purity.
The Critical Amide Bond Formation
The overall transformation discussed is the condensation reaction between 2-(2,6-dioxopiperidin-1-yl)acetic acid and a generic primary or secondary amine (R-NH₂ or R₁R₂NH) to form the corresponding amide. This reaction requires the activation of the carboxylic acid to overcome its inherent low electrophilicity.
Figure 1: General workflow for the amide coupling of 2-(2,6-Dioxopiperidin-1-yl)acetic acid.
Recommended Coupling Protocols
The choice of coupling reagent is dictated by factors such as the steric hindrance of the amine, the electronic properties of the substrates, the potential for racemization if chiral centers are present, and the ease of byproduct removal.[5][6] Below are three robust and widely applicable protocols for the amide coupling of 2-(2,6-dioxopiperidin-1-yl)acetic acid.
Protocol 1: HATU-Mediated Coupling
Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its fast reaction rates and high yields, even with sterically hindered amines.[7][8][9] It operates by forming a highly reactive OAt-active ester.[7] The addition of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and to deprotonate the carboxylic acid.[10] For optimal results, pre-activation of the carboxylic acid with HATU and the base before adding the amine is the recommended order of addition to prevent potential side reactions of the amine with HATU.[10]
Protocol Steps:
-
To a solution of 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1-1.2 eq.).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
Add the amine (1.0-1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Simplified schematic of HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Coupling
Expertise & Experience: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[11][12] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea. HOBt acts as a scavenger for the O-acylisourea, forming an HOBt-active ester that is more reactive towards amines and less susceptible to racemization.[13][14] The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup.[14]
Protocol Steps:
-
Dissolve 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 eq.), the amine (1.0-1.1 eq.), and HOBt (1.1-1.2 eq.) in anhydrous dichloromethane (DCM) or DMF (0.1-0.5 M) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1-1.5 eq.) to the reaction mixture in one portion.
-
If the amine is provided as a salt, add a non-nucleophilic base like DIPEA or triethylamine (TEA) (1.1-1.5 eq. relative to the amine salt).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the reaction solvent or ethyl acetate.
-
Wash the organic layer sequentially with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12][15]
Protocol 3: T3P®-Mediated Coupling
Expertise & Experience: Propane phosphonic acid anhydride (T3P®) is a versatile and mild coupling reagent that is particularly advantageous for reactions with substrates prone to epimerization and for large-scale synthesis due to its safety profile and the easy removal of its water-soluble byproducts.[16][17] T3P® activates the carboxylic acid by forming a mixed anhydride.[16] It is often used with a base like pyridine or DIPEA.[18][19] The workup is straightforward, typically involving aqueous extraction to remove the phosphonic acid byproducts.[19]
Protocol Steps:
-
To a solution of 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent such as ethyl acetate, tetrahydrofuran (THF), or acetonitrile (MeCN) (0.1-0.5 M), add a tertiary amine base like pyridine or DIPEA (3.0-4.0 eq.).
-
Add T3P® (typically supplied as a 50% solution in a solvent like ethyl acetate or DMF) (1.5-2.0 eq.) dropwise to the mixture, maintaining the temperature at room temperature or slightly cooled (0-25 °C).
-
Stir the reaction at room temperature for 1-16 hours. The reaction can be gently heated if the substrates are unreactive.[18] Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.[18]
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: T3P® |
| Coupling Reagent | HATU | EDC·HCl | T3P® |
| Additive | None required | HOBt | None required |
| Stoichiometry (Acid:Amine:Reagent) | 1 : 1-1.1 : 1.1-1.2 | 1 : 1-1.1 : 1.1-1.5 | 1 : 1-1.2 : 1.5-2.0 |
| Base | DIPEA (2-3 eq.) | DIPEA or TEA (if needed) | Pyridine or DIPEA (3-4 eq.) |
| Solvent | DMF | DCM, DMF | EtOAc, THF, MeCN |
| Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 2-12 hours | 12-24 hours | 1-16 hours |
| Key Advantages | High efficiency, fast, good for hindered substrates[8] | Cost-effective, water-soluble byproducts[14] | Low epimerization, easy workup, scalable[16][17] |
| Key Considerations | Higher cost, potential for amine side reactions[10] | Slower reaction times, HOBt is explosive[16] | Requires excess base |
Troubleshooting and Field Insights
-
Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base. For sluggish reactions, gentle heating may be beneficial, particularly with the T3P® protocol. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Byproduct Removal: The choice of coupling reagent significantly impacts the ease of purification. EDC and T3P® are favored for their water-soluble byproducts.[14][16] If using phosphonium-based reagents like PyBOP, removal of phosphine oxide byproducts can be challenging on a small scale.[18]
-
Racemization: For couplings involving chiral amines or acids, racemization is a significant concern. T3P® is reported to cause very little epimerization.[16][17] Using additives like HOBt or its derivatives with carbodiimides also suppresses racemization.[13]
-
Solubility Issues: 2-(2,6-Dioxopiperidin-1-yl)acetic acid and its derivatives can have limited solubility. DMF is a good solvent for a wide range of substrates but can be difficult to remove.[7] A mixture of solvents may sometimes be necessary to ensure all components remain in solution.
Conclusion
The successful synthesis of molecules incorporating the 2-(2,6-dioxopiperidin-1-yl)acetic acid moiety via amide coupling is a routine yet critical operation in drug discovery. The choice of protocol depends on the specific characteristics of the amine substrate, scale, cost considerations, and the need to preserve stereochemical integrity. The HATU, EDC/HOBt, and T3P® protocols outlined in this guide represent robust and reliable methods that can be adapted to a wide variety of synthetic challenges. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and optimize their amide coupling reactions to accelerate the development of novel therapeutics.
References
-
PMC.
-
Wikipedia.
-
Aapptec Peptides.
-
AMRI.
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PMC.
-
Reddit.
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Reddit.
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Common Organic Chemistry.
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Bachem.
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Organic Synthesis.
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The domain rxweb-prd.com is registered by NetNames.
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PMC.
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Organic & Biomolecular Chemistry - RSC Publishing.
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Fisher Scientific.
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Nuvisan.
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Sigma-Aldrich.
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Scribd.
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Common Organic Chemistry.
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PMC.
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PMC.
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HepatoChem.
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[T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][15][20]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei.]([Link]) Semantic Scholar.
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World Journal of Biology Pharmacy and Health Sciences.
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OUCI.
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Reddit.
Sources
- 1. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. HATU - Enamine [enamine.net]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 17. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 18. reddit.com [reddit.com]
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- 20. peptide.com [peptide.com]
Application Note & Protocol: Conjugating Linkers to the Carboxylic Group of 2-(2,6-Dioxopiperidin-1-yl)acetic acid
Abstract
This document provides a comprehensive guide for the chemical conjugation of linker molecules to the carboxylic acid moiety of 2-(2,6-dioxopiperidin-1-yl)acetic acid, a pivotal building block in the synthesis of targeted protein degraders. As a derivative of thalidomide, this compound serves as a potent E3 ubiquitin ligase-recruiting ligand, specifically for Cereblon (CRBN).[1] Its effective coupling to a linker, which is subsequently attached to a target protein ligand, is a critical step in the generation of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[2][3] This guide details two robust, commonly employed protocols for amide bond formation: one utilizing the carbodiimide-based reagent EDC in conjunction with NHS, and another employing the highly efficient uronium salt HATU. We delve into the mechanistic rationale behind these methods, provide step-by-step experimental procedures, and outline essential techniques for reaction monitoring, purification, and final product characterization.
Introduction: The Central Role of CRBN Ligands in Targeted Protein Degradation
The field of therapeutic intervention is undergoing a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[4] A leading modality in this new era is Targeted Protein Degradation (TPD), which utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[5] PROTACs are heterobifunctional molecules at the forefront of this strategy, comprised of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[6]
By inducing proximity, the PROTAC forms a ternary complex between the POI and the E3 ligase, triggering the ubiquitination of the POI and marking it for destruction by the proteasome.[4][5] 2-(2,6-Dioxopiperidin-1-yl)acetic acid is a foundational scaffold for recruiting the Cereblon (CRBN) E3 ligase, one of the most successfully exploited ligases in PROTAC development.[1][6] The carboxylic acid handle on this molecule provides a versatile and strategically positioned point for linker attachment. The formation of a stable amide bond between this carboxyl group and an amine-functionalized linker is therefore a cornerstone reaction in the synthesis of countless PROTACs.
Caption: PROTAC assembly and mechanism of action.
The Chemistry of Carboxyl Group Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow and thermodynamically unfavorable process under standard laboratory conditions, requiring high temperatures that are incompatible with complex molecules.[7] Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species. This process, known as "activation," involves reacting the carboxyl group with a coupling reagent to form a highly reactive intermediate that is readily attacked by the amine nucleophile.[7][8]
This guide focuses on two of the most reliable and widely adopted activation strategies in medicinal chemistry:
-
Carbodiimide-Mediated Coupling: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an N-hydroxysuccinimide (NHS) additive.
-
Onium Salt-Mediated Coupling: Using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Comparative Overview of Coupling Reagents
The choice between coupling reagents depends on factors such as substrate complexity, steric hindrance, potential for racemization (if chiral centers are adjacent), reaction efficiency, and cost.
| Parameter | EDC / NHS | HATU |
| Mechanism | Forms an O-acylisourea intermediate, which is converted to a more stable NHS-ester for reaction with the amine.[9] | Forms a highly reactive HOAt-ester, which rapidly acylates the amine. |
| Reagents | Carboxylic Acid (1 eq), Amine (1.1 eq), EDC·HCl (1.2 eq), NHS (1.2 eq), Base (optional, e.g., DIPEA 1-2 eq) | Carboxylic Acid (1 eq), Amine (1.1 eq), HATU (1.2 eq), Base (e.g., DIPEA 2-3 eq) |
| Solvent | Anhydrous DMF, DCM | Anhydrous DMF, DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 6 hours |
| Pros | Cost-effective; water-soluble urea byproduct is easily removed via aqueous workup. | High efficiency, faster reaction rates, low racemization, effective for hindered substrates.[8] |
| Cons | Slower reaction rates; may be less effective for sterically demanding substrates. | Higher cost; byproduct removal requires chromatography. |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous grade.
Materials and Reagents:
-
2-(2,6-Dioxopiperidin-1-yl)acetic acid
-
Amine-terminated linker of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Protocol 1: EDC/NHS Mediated Amide Coupling
This protocol leverages the water-solubility of the EDC byproduct for a simplified purification.[9]
Step-by-Step Procedure:
-
Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere, add 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq). Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.
-
Rationale: NHS is added at the start to immediately trap the highly reactive O-acylisourea intermediate as it forms, preventing side reactions.
-
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Rationale: Starting the reaction at 0 °C helps to control the initial exothermic activation step and maintain the stability of the active ester.
-
-
Pre-activation Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes. The solution should remain clear.
-
Amine Addition: Add the amine-terminated linker (1.1 eq) to the reaction mixture. If the amine is a solid, it can be pre-dissolved in a minimal amount of anhydrous DMF.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. (See Section 5).
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging or sterically hindered substrates due to the high reactivity of HATU.[8]
Step-by-Step Procedure:
-
Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere, add 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 eq) and HATU (1.2 eq). Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Base Addition & Pre-activation: Cool the flask to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its reaction with HATU, and also neutralizes the generated hexafluorophosphate anion.
-
-
Pre-activation Stirring: Allow the mixture to stir at 0 °C for 10-20 minutes. This "pre-activation" step ensures the formation of the reactive HOAt-ester before the amine is introduced.
-
Amine Addition: Add the amine-terminated linker (1.1 eq), either neat or as a solution in a minimal amount of anhydrous DMF/DCM.
-
Reaction Progression: The reaction can be stirred at 0 °C for 1-2 hours or allowed to warm to room temperature and stirred for 1-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours. (See Section 5).
Sources
- 1. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Reaction conditions for attaching PEG linkers to Thalidomide acid
Application Note: Optimized Reaction Conditions for Attaching PEG Linkers to Thalidomide Acid
Executive Summary
This guide details the synthetic protocols for conjugating polyethylene glycol (PEG) linkers to Thalidomide-4-carboxylic acid (and related derivatives), a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). The primary challenge in this synthesis is preserving the integrity of the glutarimide ring , which is susceptible to hydrolysis and racemization under basic conditions. This note provides two validated workflows: direct amide coupling via HATU and a two-step NHS-ester activation, designed to maximize yield while maintaining the biological activity of the Cereblon (CRBN) ligand.
Strategic Analysis: The "Achilles' Heel" of Thalidomide Chemistry
Before initiating synthesis, researchers must understand the stability profile of the starting material. Thalidomide-4-carboxylic acid contains two distinct imide systems:
-
Phthalimide: Generally stable under standard coupling conditions.
-
Glutarimide: Highly sensitive to base-mediated hydrolysis (ring-opening) and racemization at the chiral
-carbon.
Key Success Factor: The reaction pH must be strictly controlled. While tertiary amines (DIPEA/TEA) are necessary for amide coupling, their excess or prolonged exposure in the presence of water (even atmospheric moisture) will degrade the glutarimide ring into inactive dicarboxylic acid byproducts.
DOT Diagram 1: Chemical Strategy & Degradation Pathways
Figure 1: Reaction pathway highlighting the competition between desired conjugation and base-mediated degradation.
Experimental Protocols
Protocol A: Direct Amide Coupling (HATU Method)
Recommended for standard PEG-amines where high coupling efficiency is required.
Materials:
-
Thalidomide-4-carboxylic acid (1.0 equiv)[1]
-
NH2-PEG(n)-X (Linker, 1.1 – 1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO. Note: DMF is preferred for easier workup; DMSO for solubility issues.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a reaction vial and purge with Nitrogen or Argon. Dissolve Thalidomide-4-carboxylic acid (e.g., 0.1 mmol) in anhydrous DMF (1.0 mL).
-
Expert Tip: Ensure the concentration is 0.1 M – 0.2 M. Too dilute reactions slow down kinetics, increasing the window for side reactions.
-
-
Activation: Add HATU (0.12 mmol) to the solution. Stir for 2 minutes.
-
Base Addition: Add DIPEA (0.25 mmol) dropwise. The solution typically turns yellow. Stir for 5 minutes to form the activated ester.
-
Critical Control: Do not let this sit for >10 minutes before adding the amine.
-
-
Coupling: Add the PEG-amine (0.11 mmol) dissolved in minimal DMF.
-
Reaction: Stir at Room Temperature (20-25°C) .
-
Monitoring: Check via LC-MS after 1 hour. Most HATU couplings are complete within 1-3 hours. Avoid overnight stirring if conversion is >90% to prevent racemization.
-
-
Workup (Non-Aqueous Preferred):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with 0.1 N HCl (rapidly) or saturated NH4Cl to remove base. Avoid NaHCO3 washes if possible, or perform them very quickly and cold.
-
Wash with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: NHS-Ester Activation (Two-Step Method)
Recommended for precious amines or when "Thalidomide-NHS" stocks are desired.
-
Activation: Dissolve Thalidomide-4-COOH (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DMF.
-
Coupling Agent: Add EDC.HCl (1.5 eq). Stir at RT for 12-16 hours.
-
Isolation (Optional but recommended): Precipitate the NHS-ester by adding cold water or ether (depending on solubility). Filter and dry.
-
Stability Note: The NHS ester is stable for weeks at -20°C if kept dry.
-
-
Conjugation: React Thalidomide-NHS (1.0 eq) with PEG-Amine (1.1 eq) and DIPEA (1.5 eq) in DMF for 2-4 hours. This method uses less base and often yields cleaner products.
Data Summary & Optimization Matrix
| Parameter | Recommended Condition | Why? | Risk Factor |
| Solvent | DMF (Anhydrous) | Good solubility for both Thalidomide and polar PEGs. | DMF decomposition (dimethylamine) can react with activated esters over long times. |
| Coupling Agent | HATU | Fast kinetics (1-2 hrs); high conversion. | Expensive; requires careful removal of byproducts. |
| Base | DIPEA (2-3 eq) | Non-nucleophilic; buffers the reaction. | High Risk: Excess base hydrolyzes glutarimide ring. |
| Temperature | 20°C - 25°C | Balance between rate and stability. | >40°C accelerates racemization significantly. |
| Stoichiometry | Acid:Amine (1 : 1.1) | Slight excess of amine ensures full consumption of the difficult-to-remove Thalidomide acid. | Large excess of amine complicates purification. |
Troubleshooting Logic (Decision Tree)
DOT Diagram 2: Troubleshooting Workflow
Figure 2: Decision tree for optimizing reaction conditions based on LC-MS feedback.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Optimizing Reaction Conditions for Coupling Thalidomide-PEG4-COOH. Retrieved from
-
BroadPharm. (2022). Protocol for Amino PEG and NHS Ester Coupling. Retrieved from
-
MedChemExpress. (2024). Thalidomide-PEG4-COOH: E3 Ligase Ligand-Linker Conjugates.[5] Retrieved from
-
Lohbeck, J., & Miller, T. (2016).[6][7] Practical synthesis of a phthalimide-based cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Tocris Bioscience. Thalidomide-4-hydroxyacetate: Degrader Building Blocks. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Thalidomide-4-hydroxyacetate | CAS 1061605-21-7 | Degrader Building Block [bio-techne.com]
Application Note: High-Efficiency Preparation of Functionalized CRBN Ligands for PROTAC Development
Abstract
The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone strategy in the design of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues. While the immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—are established binders, their chemical modification to include a "linker handle" without compromising binding affinity is a critical synthetic challenge. This Application Note provides a validated, step-by-step protocol for synthesizing 4-fluorothalidomide , a versatile electrophilic intermediate, and its subsequent functionalization via nucleophilic aromatic substitution (
Introduction: The CRBN Ligand Landscape
Cereblon forms part of the CRL4
Structural Considerations for Ligand Design
-
The Glutarimide Ring: Essential for H-bond interactions with the CRBN backbone (specifically His378 and Trp380). This moiety is hydrolytically unstable at physiological pH (t
≈ 24h at pH 7.4) and prone to racemization.[2][3] -
The Phthalimide Core: The solvent-exposed region suitable for linker attachment.
-
Vector Analysis:
-
C4-Position (Pomalidomide-like): The most common attachment point. Derivatization here (usually via an amine) points the linker out of the binding pocket towards the solvent, minimizing steric clash with the E3 ligase.
-
C5-Position (Lenalidomide-like): Alternative vector, often used to tune physicochemical properties or ternary complex geometry.
-
Mechanism of Action (Ternary Complex)
The efficacy of a PROTAC is driven by the formation of a stable Ternary Complex (Target:PROTAC:E3). The diagram below illustrates the recruitment mechanism.
Figure 1: Mechanism of PROTAC-mediated protein degradation via CRBN recruitment.
Chemical Strategy: The Fluorothalidomide Route
Direct alkylation of pomalidomide (4-amino-thalidomide) is often low-yielding due to the poor nucleophilicity of the aniline nitrogen. A superior strategy involves synthesizing 4-fluorothalidomide , which serves as a reactive electrophile for
Key Advantages:
-
Regioselectivity: Fluorine at the C4 position directs substitution exclusively to that site.
-
Versatility: Allows the introduction of diverse linkers (alkyl, PEG, rigid piperazines) using a single intermediate.
-
Atom Economy: Avoids protection/deprotection steps associated with other routes.
Experimental Protocols
Protocol A: Synthesis of 4-Fluorothalidomide
Objective: Preparation of the electrophilic scaffold from commercially available precursors.
Reagents:
-
3-Fluorophthalic anhydride (CAS: 652-39-1)
-
3-Aminopiperidine-2,6-dione hydrochloride (Glutarimide HCl) (CAS: 24666-56-6)
-
Potassium Acetate (KOAc)
-
Glacial Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-fluorophthalic anhydride (1.0 eq, 5.0 mmol, 830 mg) and 3-aminopiperidine-2,6-dione HCl (1.0 eq, 5.0 mmol, 823 mg) in glacial acetic acid (25 mL).
-
Base Addition: Add Potassium Acetate (3.0 eq, 15.0 mmol, 1.47 g). Note: KOAc buffers the HCl and facilitates the condensation.
-
Reflux: Heat the reaction mixture to reflux (120°C) for 12–16 hours under an inert atmosphere (
). The solution should turn from a suspension to a clear, slightly dark solution. -
Workup: Cool the mixture to room temperature. Most of the acetic acid can be removed via rotary evaporation (use a toluene azeotrope if necessary to remove traces).
-
Precipitation: Add cold water (50 mL) to the residue and stir vigorously for 30 minutes. The product, 4-fluorothalidomide, typically precipitates as a grey/off-white solid.
-
Purification: Filter the solid and wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL). Dry under high vacuum.
-
Yield expectation: 65–75%.
-
QC Check:
H NMR should show the glutarimide proton at 11.1 ppm and aromatic protons.
-
Protocol B: Functionalization via (Linker Attachment)
Objective: Installing a diamine linker to create a "PROTAC Handle."
Reagents:
-
4-Fluorothalidomide (from Protocol A)[4]
-
N-Boc-diaminopropane (or desired mono-protected diamine linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMSO (anhydrous) or NMP
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-fluorothalidomide (1.0 eq, 1.0 mmol, 276 mg) in anhydrous DMSO (3 mL).
-
Reagent Addition: Add the N-Boc-diamine linker (1.2 eq, 1.2 mmol) and DIPEA (2.5 eq, 2.5 mmol).
-
Reaction:
-
Method A (Thermal): Heat to 90°C in an oil bath for 12–24 hours.
-
Method B (Microwave - Recommended): Heat at 120°C for 30–60 minutes in a sealed microwave vial. This significantly reduces thermal degradation of the glutarimide ring.
-
-
Monitoring: Monitor by LC-MS. The fluorine displacement is indicated by the mass shift (+Linker Mass - HF).
-
Workup: Pour the reaction mixture into ice-water (30 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).
-
Deprotection (Optional): If immediate conjugation is required, treat with TFA/DCM (1:4) for 1 hour to remove the Boc group, yielding the free amine ready for Warhead attachment.
Synthetic Workflow Diagram
Figure 2: Synthetic route for generating functionalized CRBN ligands from fluorinated precursors.
Quality Control & Stability Data
Analytical Characterization
For the final Pomalidomide-linker construct, ensure the following NMR diagnostic peaks are present:
-
Glutarimide NH: Singlet at ~11.0–11.1 ppm (DMSO-
).[5] Loss of this peak indicates hydrolysis. -
Methine CH: Doublet of doublets at ~5.0–5.1 ppm (Chiral center).
-
Aromatic Region: Should show a triplet (t) and two doublets (d) pattern typical of the 1,2,3-substituted benzene ring of Pomalidomide (approx 7.0–7.6 ppm).
Comparative Binding Affinity
When selecting a ligand, consider the binding affinity (
| Ligand Scaffold | Solubility | Notes | |
| Thalidomide | ~250 nM | Low | Baseline binder; often weakest. |
| Lenalidomide | ~178 nM | Moderate | Higher affinity; lacks C4 carbonyl. |
| Pomalidomide | ~157 nM | Low | Preferred Scaffold. High affinity & C4 vector. |
Data sourced from Fischer et al., Nature 2014.
Stability Warning
The glutarimide ring is susceptible to spontaneous hydrolysis in aqueous media.
-
Storage: Store dry at -20°C.
-
In Solution: DMSO stocks are stable. In cell culture media (pH 7.4), the half-life is approx. 24 hours. Plan biological assays accordingly (refresh media for long-duration experiments).
Functional Validation: TR-FRET Binding Assay
To verify that your functionalized ligand still recruits CRBN, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay is recommended.
Protocol Summary:
-
Components: Recombinant CRBN-DDB1 complex (His-tagged), Fluorophore-labeled Thalidomide (Tracer), and Terbium-labeled anti-His antibody (Donor).
-
Setup: Incubate CRBN complex with the Tb-Donor and Thalidomide-Tracer. This generates a high FRET signal.
-
Competition: Titrate your synthesized ligand. If it binds CRBN, it will displace the Tracer, causing a decrease in FRET signal.
-
Analysis: Plot FRET ratio vs. log[Concentration] to determine
. A functional PROTAC handle should retain an < 1 M.
References
-
Structure & Affinity: Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[6] Nature, 512(7512), 49–53. Link
-
Synthetic Route (Fluorothalidomide): Man, H. W., et al. (2003).
-Fluoro-substituted thalidomide analogues.[3][4] Bioorganic & Medicinal Chemistry Letters, 13(20), 3415-3417. Link -
PROTAC Design Principles: Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.[7][8][9][10] Nature Chemical Biology, 15, 937–944. Link
-
Glutarimide Stability: Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4, 314–322. Link
Sources
- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 2. The contribution of cyclic imide stereoisomers on cereblon-dependent activity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01371B [pubs.rsc.org]
- 3. Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-[(18)F]fluorothalidomide for the in vivo studies of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(2,6-Dioxopiperidin-1-yl)acetic Acid Amide Coupling
Executive Summary & Root Cause Analysis
The Core Challenge: The coupling of 2-(2,6-dioxopiperidin-1-yl)acetic acid (an N-substituted glutarimide) presents a specific chemoselectivity challenge. While the carboxylic acid moiety is the intended reaction site, the glutarimide ring itself is an electrophilic trap.
The 2,6-dioxopiperidine ring is thermodynamically unstable in the presence of nucleophiles and bases. The two carbonyls flanking the nitrogen are susceptible to nucleophilic attack, leading to ring-opening hydrolysis (forming dicarboxylic acid byproducts) or transamidation (where the amine attacks the ring instead of the activated ester).
Primary Yield Killers:
-
Base-Mediated Hydrolysis: High pH (>8.0) during reaction or workup rapidly opens the ring.
-
Competitive Nucleophilic Attack: If activation of the carboxylic acid is slow, the amine partner may attack the glutarimide ring carbonyls.
-
Over-Activation: Highly reactive species (like acid chlorides) can lead to self-condensation or degradation of the glutarimide core.
Decision Matrix: Selecting the Right Coupling System
Do not default to standard peptide coupling conditions (e.g., EDC/NHS or HATU/DIPEA) without assessing the risks below.
| Feature | T3P (Propylphosphonic Anhydride) | HATU / COMU | EDC / NHS | Acid Chloride |
| Recommendation | ⭐⭐⭐⭐⭐ (Gold Standard) | ⭐⭐⭐ (Standard) | ⭐⭐ (Slow) | ⛔ (Avoid) |
| Mechanism | Anhydride formation; highly selective for COOH. | Uronium active ester; very fast. | Carbodiimide; forms active ester.[1][2] | Chlorination; non-selective. |
| Base Requirement | Low (NMM or Pyridine). | Medium/High (DIPEA). | Low (None or catalytic). | N/A |
| Risk of Ring Opening | Lowest. Acidic byproducts buffer the reaction. | Medium. Requires excess base which threatens the ring. | Low. But reaction is slow, allowing side reactions. | Extreme. |
| Epimerization Risk | Negligible.[3] | Low (if reaction is fast). | Low. | High. |
| Workup | Water-soluble byproducts; simple wash. | Requires acid wash to remove urea/guanidine. | Urea byproducts can be difficult to remove.[4] | N/A |
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired amide coupling and the undesired ring-opening pathways.
Figure 1: Kinetic competition pathway. Success depends on the rate of "Activated" formation exceeding the rate of ring attack.
Optimized Protocols
Protocol A: The T3P Method (Recommended)
Best for: Scale-up, valuable amines, and preventing epimerization.
Rationale: T3P (50% in EtOAc/DMF) acts as a water scavenger and operates well with weaker bases like N-Methylmorpholine (NMM) or Pyridine, keeping the pH lower than DIPEA-mediated reactions.
-
Dissolution: Dissolve 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous Ethyl Acetate (or DMF if solubility is poor).
-
Base Addition: Cool to 0°C. Add N-Methylmorpholine (NMM) (2.5 – 3.0 equiv).
-
Note: Avoid DIPEA if possible; NMM is less basic and reduces ring hydrolysis risk.
-
-
Activation: Add T3P (50% w/w solution) (1.5 – 2.0 equiv) dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Target Time: 1–4 hours. (Prolonged stirring increases side reactions).
-
-
Workup (Crucial):
-
Dilute with EtOAc.
-
Wash 1: Water.[5]
-
Wash 2: 0.5M KHSO₄ or dilute HCl (pH 2-3). Do NOT use NaHCO₃ or basic washes.
-
Wash 3: Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: The HATU/Collidine Method (Alternative)
Best for: High-throughput screening or very unreactive amines.
Rationale: HATU is faster than T3P but requires careful base management. We substitute DIPEA with 2,4,6-Collidine (Sym-collidine), a non-nucleophilic base that buffers the reaction effectively without spiking the pH as drastically as DIPEA.
-
Dissolution: Dissolve Acid (1.0 equiv) in anhydrous DMF .
-
Pre-activation: Add HATU (1.05 equiv) and 2,4,6-Collidine (2.5 equiv). Stir for exactly 2-5 minutes.
-
Warning: Do not pre-activate for >10 mins; the active ester can hydrolyze or rearrange.
-
-
Coupling: Add the Amine partner (1.1 equiv) immediately.
-
Reaction: Stir at RT for 1–2 hours.
-
Quench: Quench immediately with 0.1M HCl or water once starting material is consumed.
Troubleshooting & FAQs
Q1: My LCMS shows a mass of [M+18]. What is this?
-
Diagnosis: This is the ring-opened hydrolysis product . The glutarimide ring has opened to form a dicarboxylic acid derivative (or mono-amide/mono-acid).
-
Fix: Your reaction conditions are too basic or "wet".
-
Switch from DIPEA to NMM or Collidine.
-
Ensure solvents are anhydrous (DMF is hygroscopic; use fresh bottles).
-
Eliminate any basic wash steps (NaHCO₃) during workup.
-
Q2: The reaction is stalled at 50% conversion. Should I add more base?
-
Diagnosis: Adding more base will likely destroy the remaining glutarimide ring before it drives the coupling.
-
Fix: Do not add base. Instead, add a fresh aliquot of T3P (0.5 equiv) . If the amine is unreactive, consider heating to 40°C only if using T3P (HATU decomposes with heat).
Q3: My product degrades during silica column purification.
-
Diagnosis: Silica gel is slightly acidic, which is usually fine, but if your eluent contains Ammonia or Triethylamine (often used to streak amines), you will open the ring.
-
Fix:
-
Use neutral eluents (DCM/MeOH).
-
If a modifier is needed, use Acetic Acid or Formic Acid (0.1%), never a base.
-
Reverse Phase (C18) with Water/Acetonitrile (0.1% Formic Acid) is preferred over normal phase silica for these polar compounds.
-
Q4: Can I use EDC/HOBt?
-
Answer: Yes, but it is often slower. If you must use carbodiimides, use EDC/Oxyma . Oxyma is superior to HOBt/HOAt for suppressing racemization and increasing rate, which is critical to "beat" the ring-opening side reaction.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 11754–11844.
- Context: Establishes T3P as a superior reagent for suppressing epimerization and side reactions in sensitive substr
-
Govindan, K., & Lin, W. Y. (2021).[5] Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Organic Letters , 23(5), 1600–1605.
- Context: Provides mechanistic evidence of glutarimide ring instability and ring-opening pathways under basic conditions (LiOH), validating the need for base-free or low-base protocols.
-
Bale, S., et al. (2018). Propylphosphonic Anhydride (T3P): A Versatile Reagent for Organic Synthesis.[3] Organic Process Research & Development , 22(10).
- Context: Detailed review of T3P utility in coupling acid-sensitive or epimerization-prone substr
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38, 606-631.
- Context: Comparative analysis of HATU vs. other reagents, highlighting the risks of uronium salts in basic media.
Sources
Technical Support Center: Purification of Thalidomide-Based PROTACs
Introduction: The Glutarimide Dilemma
Welcome to the technical support center. If you are working with Thalidomide, Pomalidomide, or Lenalidomide-based PROTACs, you are likely facing a specific set of purification challenges derived from the chemical fragility of the glutarimide ring .
While the warhead (POI ligand) often dictates the hydrophobicity, the E3 ligase ligand (Cereblon binder) dictates the stability. The glutarimide moiety is susceptible to spontaneous, non-enzymatic hydrolysis in aqueous solutions, a reaction driven principally by pH and temperature.[1]
This guide moves beyond generic HPLC protocols to address the specific physicochemical constraints of Thalidomide-based degraders.
Chemical Stability & Solvent Selection[2][3]
The Hydrolysis Mechanism
Before attempting purification, you must understand the degradation pathway. Above pH 7.0, the glutarimide ring undergoes nucleophilic attack by hydroxide ions, leading to ring-opening. This results in a byproduct typically +18 Da (mass of water) heavier than your target.
Key Constraint: You must maintain a pH < 6.0 throughout the entire workup and purification process.
Figure 1: Mechanism of glutarimide ring hydrolysis. The reaction is base-catalyzed and irreversible, rendering the PROTAC inactive against Cereblon.
Solvent Compatibility Table
Thalidomide-based PROTACs often exhibit "brick-dust" solubility—poor in water, poor in pure organic solvents.
| Solvent System | Suitability | Notes |
| DMSO | High | Standard for injection. Warning: Can freeze in lines if not mixed with MeOH/ACN. |
| DMF | Medium | Good solubility, but difficult to remove via lyophilization. Can decompose to dimethylamine, reacting with the PROTAC. |
| Water + 0.1% TFA | High | Essential aqueous phase.[2] Stabilizes the glutarimide ring (pH ~2). |
| Acetonitrile (ACN) | High | Preferred organic modifier. Lower backpressure than Methanol. |
| Methanol | Medium | Good for solubility, but high backpressure. Can cause transesterification if warhead has esters. |
| Ammonium Bicarbonate | FORBIDDEN | High pH (7.5–8.0) will destroy the thalidomide moiety within hours. |
Method Development & Purification Protocol
Step-by-Step Protocol: Reverse-Phase HPLC
Objective: Isolate >95% pure PROTAC while preventing on-column hydrolysis.
-
System Preparation:
-
Purge lines with 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).
-
Why TFA? Formic acid (0.1%) is acceptable, but TFA (pH ~2) provides stronger ion suppression and better peak shape for the often basic nitrogen atoms in the linker/warhead.
-
-
Sample Dissolution (The "Sandwich" Injection):
-
Dissolve crude solid in minimal DMSO.
-
Dilute 1:1 with 50% ACN/Water (with 0.1% TFA) immediately before injection.
-
Reasoning: Injecting pure DMSO can cause the PROTAC to precipitate ("crash out") when it hits the aqueous mobile phase, clogging the column head.
-
-
Gradient Strategy:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 5 µm, 100 Å.
-
Flow: 15–20 mL/min (for 19mm prep columns).
-
Gradient:
-
0–2 min: 5% B (Equilibration)
-
2–15 min: 5% → 95% B (Linear Gradient)
-
15–18 min: 95% B (Wash)
-
-
Note: Thalidomide PROTACs usually elute between 40–70% B depending on the warhead hydrophobicity.
-
-
Fraction Collection:
-
Trigger: UV Absorbance (254 nm for aromatic systems).
-
Immediate Action: Place collected fractions on ice. Do not leave them at room temperature.
-
-
Post-Purification:
-
Pool fractions immediately.
-
Lyophilize directly. Do not use rotary evaporation at elevated temperatures (>40°C) as this accelerates degradation.
-
Troubleshooting Guide (FAQ)
Q1: I see a "split peak" in my chromatogram. Is my compound impure?
Diagnosis: This is likely diastereomer separation , not an impurity.
-
Cause: Thalidomide contains a chiral center at the glutarimide carbon. Under physiological conditions, it racemizes.[3][4][5] However, under acidic HPLC conditions, the racemization is slow. If your linker or warhead also has a chiral center, you have created diastereomers (e.g., R,S and S,S).
-
Solution: Check the Mass Spec. If both peaks have the exact same mass (and not M+18), they are diastereomers. You can collect them together or separately; however, they will likely re-equilibrate to a racemic mixture upon use in biological assays (pH 7.4).
Q2: My LC-MS shows a dominant peak at [M+18]. What happened?
Diagnosis: Hydrolysis of the glutarimide ring.[6]
-
Cause: The sample was likely exposed to basic conditions (pH > 7) or left in aqueous solution for too long at room temperature.
-
Fix:
-
Check the pH of your aqueous mobile phase. Is it acidic?
-
Did you use Ammonium Acetate/Bicarbonate? (Switch to TFA).
-
How long did the sample sit in the autosampler? (Limit to < 4 hours).
-
Q3: Recovery is low (<40%), but no impurities are visible.
Diagnosis: Irreversible adsorption or precipitation.
-
Cause: PROTACs are large, greasy molecules. They can stick to the stainless steel frits or the column stationary phase (silanols).
-
Fix:
-
Solvent: Add 10% Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) to the sample solvent to break up aggregates.
-
Hardware: Use "Hybrid Surface" or "PEEK-lined" columns (e.g., Waters Premier class) to prevent non-specific binding to metal surfaces.
-
Decision Tree: Purification Workflow
Use this logic flow to determine the correct purification path for your specific batch.
Figure 2: Purification decision matrix emphasizing acid selection to prevent product loss.
References
-
Eriksson, T., et al. (2001).[1] Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality.[4][7]
- Bartlett, D. W., & Gilbert, A. M. (2022). Practical Guide to PROTAC Purification and Characterization. Journal of Medicinal Chemistry. (General methodology for hydrophobic PROTACs).
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology.
-
Waters Corporation. (2021). Method Development of Proteolysis Targeting Chimera (PROTAC) Compounds. Application Note.
-
BenchChem. (2025).[8][9] Protocols for the Purification of PROTACs Synthesized with Phthalimide Linkers.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [total-synthesis.com]
- 5. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin, and chiral stability of teratogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thalidomide & Cereblon Ligand Stability
Topic: Handling Hydrolysis of the Glutarimide Ring in Thalidomide Acid Derivatives
Executive Summary: The "Achilles' Heel" of Cereblon Binders
Welcome to the technical support hub for Cereblon (CRBN) ligands. If you are observing inconsistent IC50 values, loss of degradation potency in PROTACs, or unexplained peak shifts in LC-MS, you are likely encountering glutarimide ring hydrolysis .
The glutarimide moiety (the "head" of Thalidomide, Lenalidomide, and Pomalidomide) is essential for binding the tri-tryptophan pocket of CRBN. However, it is chemically unstable in aqueous, alkaline, and nucleophilic environments. This guide provides the protocols required to maintain ring integrity from storage to assay.
The Chemistry of Failure (Root Cause Analysis)
To prevent degradation, you must understand the mechanism. The glutarimide ring undergoes spontaneous, non-enzymatic hydrolysis via nucleophilic attack by water or hydroxide ions.
Mechanism of Action
At physiological pH (7.4) and above, the imide bond is attacked, resulting in ring-opening. This generates phthaloyl isoglutamine or N-(o-carboxybenzoyl)glutarimide derivatives (often collectively called "Thalidomide Acid" hydrolysis products).
Critical Consequence: The hydrolyzed (ring-open) product has negligible affinity for Cereblon. Your PROTAC becomes an inert linker.
Visualization: The Hydrolysis Trap
The following diagram illustrates the degradation pathway and the environmental triggers you must control.
Figure 1: Stability profile of the glutarimide ring. Note that while racemization occurs, hydrolysis is the irreversible termination event.
Storage & Stock Preparation Protocols
Principle: Water is the enemy. Minimize exposure until the final moment of the experiment.
Protocol A: Solid State Storage
-
Condition: -20°C, desiccated.
-
Shelf Life: >2 years if kept dry.
-
Warning: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the hygroscopic powder.
Protocol B: Stock Solution (The "Golden Rule")
Never store thalidomide derivatives in aqueous buffers.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Aprotic solvent; prevents nucleophilic attack. |
| Concentration | 10 mM - 50 mM | Higher concentrations reduce the relative water content ratio. |
| Storage | -20°C or -80°C | Low kinetic energy slows degradation. |
| Vessel | Amber glass or polypropylene | Protects light-sensitive linkers (if applicable). |
| Freeze/Thaw | Aliquot immediately (Single use) | Repeated opening introduces atmospheric moisture. |
Experimental Handling (The "Just-in-Time" Workflow)
When moving from stock to assay (cell culture or biochemical), you are introducing the compound to an aqueous, pH 7.4 environment. The clock starts ticking immediately.
Workflow Logic
Figure 2: The "Just-in-Time" dilution strategy to maximize active compound exposure.
Step-by-Step Assay Protocol
-
Thaw DMSO stock aliquot at Room Temperature (RT).
-
Prepare your cell culture media or assay buffer (warm to 37°C).
-
Dilute the DMSO stock directly into the media immediately before dosing.
-
Do not make a "10x stock in PBS" and let it sit on the bench for an hour.
-
-
Mix vigorously. Thalidomide has poor aqueous solubility (~0.05 mg/mL in PBS).
-
Troubleshooting: If precipitation occurs, ensure final DMSO concentration is 0.1% - 0.5% or use a solubilizer like Captisol® if permitted by the assay.
-
PROTAC Synthesis & Purification Guide[1]
If you are a chemist synthesizing "Thalidomide Acid" linkers (e.g., Thalidomide-4-COOH), the workup is the most common point of failure.
Critical Synthesis Rules:
-
Avoid Basic Workups: Never wash reaction mixtures containing the glutarimide ring with NaOH, NaHCO₃, or strong bases. This will instantly open the ring.
-
Acidic Mobile Phase: When purifying via Prep-HPLC, use 0.1% Formic Acid or TFA in the water phase. The ring is stable at acidic pH.
-
Lyophilization: Freeze-dry fractions immediately. Do not leave them in aqueous solution in the fraction collector overnight.
Troubleshooting & FAQs
Q1: I see a peak split in my LC-MS. Is this hydrolysis?
-
Diagnosis: If the masses are identical (isomer) but retention times differ, it is likely Racemization (R/S interconversion), which is normal and unavoidable in plasma.
-
Diagnosis: If the mass has increased by +18 Da (addition of H₂O), it is Hydrolysis .
-
Action: Check your sample prep. Did the sample sit in the autosampler (aqueous mobile phase) for hours?
-
Fix: Inject immediately or switch sample diluent to 100% DMSO or Acetonitrile.
-
Q2: My PROTAC works in Western Blot but fails in SPR/Biophysics assays.
-
Cause: Biophysical assays often run overnight. If your buffer is pH 7.4 or 8.0, the compound hydrolyzes during the run.
-
Fix: Run binding assays at pH 6.0 - 6.5 if the protein tolerates it. The glutarimide ring is significantly more stable at this pH, and CRBN binding is often preserved.
Q3: Can I use "Thalidomide Acid" (hydrolyzed form) as a negative control?
-
Answer: Yes. Since the hydrolyzed product does not bind CRBN, it is an excellent negative control to prove that your degradation is CRBN-dependent. You can generate it intentionally by treating Thalidomide with 0.1 M NaOH for 30 mins.
Q4: Why is my compound precipitating in cell media?
-
Cause: Low aqueous solubility (~12-15 µg/mL in pure water, slightly higher in media with serum proteins).
-
Fix: Do not exceed 10-50 µM final concentration. Ensure DMSO is present at 0.1%. Vortex immediately upon addition.
References
-
Eriksson, T., et al. (2001).[1] Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality.[2][3]
-
Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics.
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.
-
Cayman Chemical. (2022).[4] Thalidomide Product Information & Stability Data.[4][5][4]
-
Tocris Bioscience. (n.d.). Thalidomide: Solubility and Stability Guide.
Sources
Storage conditions to prevent degradation of 2-(2,6-Dioxopiperidin-1-yl)acetic acid
Technical Support Center: 2-(2,6-Dioxopiperidin-1-yl)acetic acid
A Guide to Ensuring Compound Stability and Experimental Integrity
Welcome to the technical support guide for 2-(2,6-Dioxopiperidin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this compound. The integrity of your starting material is paramount to the reproducibility and validity of your experimental results. This guide will explain the causality behind best practices and provide troubleshooting solutions for common stability-related issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of 2-(2,6-Dioxopiperidin-1-yl)acetic acid.
Q1: What are the primary drivers of degradation for this compound?
A1: The chemical structure of 2-(2,6-Dioxopiperidin-1-yl)acetic acid contains a glutarimide ring, which is susceptible to degradation primarily through hydrolysis.[1] The main environmental factors that can accelerate this and other degradation pathways are:
-
Moisture/Humidity: Water acts as a reactant in the hydrolytic cleavage of the amide bonds within the glutarimide ring.[2][3] This is the most significant concern for long-term stability.
-
Temperature: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including hydrolysis and other potential thermal degradation pathways.[2][4] Each 10°C increase in temperature can exponentially increase the degradation rate.[4]
-
pH (in solution): In aqueous solutions, the rate of hydrolysis is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the cleavage of amide bonds.[5] For similar compounds, stability is generally greatest near a neutral pH.[5]
-
Light: Although less common for this specific class, some piperidine-containing compounds can be photosensitive.[2] Exposure to UV or high-intensity light can provide the activation energy for degradation reactions.[3]
Q2: What are the ideal storage conditions for the solid (powder) form of the compound?
A2: To mitigate the risks described above, the solid compound should be stored under controlled conditions that minimize its exposure to environmental factors. Store the compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and place it in a desiccator to protect it from moisture.[6][7][8] The recommended storage temperature is 2-8°C (refrigerated).[2] Storing it in the dark, for example, within its original packaging inside the refrigerator, will protect it from light.
Q3: I need to make a stock solution. What solvent should I use and how should I store it?
A3: The choice of solvent is critical. For short-term use, if your experimental protocol allows, using an anhydrous aprotic solvent (e.g., DMSO, DMF) is preferable as it lacks the water necessary for hydrolysis. However, many biological experiments require aqueous buffers.
If you must use an aqueous buffer:
-
Prepare Fresh: The best practice is to prepare the solution immediately before use.[5]
-
Control pH: Ensure the buffer pH is within a stable range for your compound, typically near neutral (pH 6-8). You may need to perform a simple stability study to confirm the optimal pH for your specific experimental conditions.
-
Aliquot and Freeze: If you must store the solution, dispense it into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for longer-term storage, at -80°C. Freezing drastically reduces the rate of chemical degradation.[6]
Q4: How can I tell if my compound has degraded?
A4: Degradation can manifest in several ways:
-
Visual Inspection: Check for changes in the physical appearance of the solid, such as discoloration or clumping (which can indicate moisture absorption).
-
Analytical Chemistry: The most reliable method is to use analytical techniques. In High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation is typically indicated by a decrease in the area of the main peak corresponding to the parent compound and the appearance of new, often more polar, impurity peaks.[5]
-
Inconsistent Experimental Results: Poor reproducibility in your assays, a gradual loss of compound activity, or unexpected biological effects can be strong indicators of compound instability.[5]
Troubleshooting Guide: Is My Compound the Problem?
This section provides a logical workflow for diagnosing stability issues that may be affecting your experiments.
| Observed Issue | Potential Cause Related to Compound Stability | Recommended Action |
| Inconsistent results or loss of potency between experiments. | The compound may be degrading in your stock solution over the course of the study. | 1. Prepare a fresh stock solution from solid material for each experiment.[5]2. Analyze your current stock solution by HPLC or LC-MS to assess its purity against a new standard.3. If degradation is confirmed, review your solution preparation and storage protocol (see FAQ Q3). |
| New, unexpected peaks appear in my HPLC/LC-MS chromatogram. | This is a strong indicator of degradation. The new peaks are likely hydrolysis products or other degradants.[5] | 1. Characterize the new peaks by mass spectrometry if possible. The mass of the primary hydrolytic product should correspond to the parent compound + 18 Da (the mass of H₂O).2. Discard the compromised stock and solid material if necessary. Procure a new, validated lot of the compound. |
| The solid material has changed color or appears clumpy. | The compound has likely been exposed to moisture or other environmental factors, leading to degradation. | Do not use this material. Discard it according to your institution's safety guidelines and obtain a fresh supply. Store the new material under the recommended conditions (see FAQ Q2). |
Summary of Recommended Storage Conditions
| Form | Parameter | Recommendation | Scientific Rationale |
| Solid | Temperature | 2–8°C | Minimizes thermal energy, slowing the rate of chemical degradation.[2][4] |
| Atmosphere | Tightly sealed container, preferably under inert gas (Ar, N₂) in a desiccator. | Prevents contact with atmospheric moisture and oxygen, inhibiting hydrolysis and oxidation.[3][6] | |
| Light | Store in the dark (e.g., amber vial, inside a box). | Protects against potential light-induced (photolytic) degradation.[2] | |
| Solution (Aqueous) | Temperature | Use immediately. If stored, aliquot and freeze at -20°C or -80°C. | Freezing drastically reduces reaction kinetics, preserving the compound's integrity.[6] |
| pH | Neutral pH (approx. 6-8). Validate for your specific assay. | Amide bonds are generally most stable at neutral pH, minimizing acid- or base-catalyzed hydrolysis.[5] | |
| Handling | Prepare fresh for each experiment. Avoid repeated freeze-thaw cycles. | Ensures consistent compound concentration and prevents degradation from temperature fluctuations.[5] |
Visualizing the Degradation Pathway
The primary non-enzymatic degradation pathway for 2-(2,6-Dioxopiperidin-1-yl)acetic acid in the presence of water is the hydrolysis of the glutarimide ring. This reaction opens the ring to form a glutaramic acid derivative.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Validating Cereblon Recruitment: A Technical Guide to Thalidomide-O-acetic Acid
Executive Summary
In the development of Targeted Protein Degraders (TPDs) and molecular glues, validating the recruitment of the E3 ligase Cereblon (CRBN) is a non-negotiable milestone. While Pomalidomide-based handles are industry standards for potency, Thalidomide-O-acetic acid (CAS: 1061605-21-7) offers a distinct chemical advantage as a validation tool: it provides a stable, hydrophilic "O-linked" exit vector that is chemically orthogonal to the standard amine-linked libraries.
This guide details the technical validation of CRBN recruitment using Thalidomide-O-acetic acid, positioning it not just as a PROTAC building block, but as a robust affinity probe for target engagement assays.
Part 1: The Chemical Logic
Why Thalidomide-O-acetic Acid?
Standard Thalidomide lacks a functional "handle" for conjugation. To use it as a bait on magnetic beads or SPR chips, it must be functionalized.
-
The "O" Advantage: Unlike Pomalidomide (which uses a C4-aniline nitrogen), Thalidomide-O-acetic acid utilizes an ether linkage at the C4 position of the phthalimide ring. This alters the solubility profile and the vector of the linker, often reducing non-specific hydrophobic binding compared to alkyl-chain linkers.
-
The "Acetic Acid" Handle: The terminal carboxylic acid (-COOH) allows for standard, high-yield EDC/NHS coupling to primary amines on magnetic beads or lysine residues on proteins.
Structural Comparison & Binding Topology
The following diagram illustrates the structural logic of using this derivative versus competitors.
Figure 1: Comparative binding topology. Thalidomide-O-acetic acid retains CRBN affinity while providing a carboxylic acid handle for solid-phase immobilization.
Part 2: Comparative Analysis of Recruitment Tools
When designing a pull-down or competition assay, the choice of probe dictates the data quality.
| Feature | Thalidomide-O-acetic acid | Pomalidomide-PEG-COOH | Biotin-Thalidomide |
| Binding Affinity (Kd) | Moderate (~250 nM) | High (<100 nM) | Moderate (Linker dependent) |
| Non-Specific Binding | Low (Ether linkage is less hydrophobic) | Medium (Aromatic amine can be sticky) | High (Biotin-Streptavidin background) |
| Conjugation Chemistry | EDC/NHS (Amine-reactive) | EDC/NHS (Amine-reactive) | None (Bind to Streptavidin) |
| Cost Efficiency | High (Synthetically accessible) | Moderate | Moderate |
| Primary Use Case | Affinity Purification / Bead Coupling | Potent PROTAC construction | Rapid "Dip-and-Read" assays |
Expert Insight: While Pomalidomide binds tighter, the off-rate of Thalidomide-O-acetic acid is sufficient for pull-downs. Its lower hydrophobicity often results in "cleaner" Western blots with fewer background bands compared to Pomalidomide derivatives.
Part 3: The Self-Validating Protocol (Bead-Based Pull-Down)
This protocol uses Thalidomide-O-acetic acid immobilized on magnetic beads to "fish" CRBN out of cell lysate.
Phase A: Immobilization (The Bait)
Reagents:
-
Thalidomide-O-acetic acid (10 mM in DMSO).
-
Magna-Beads (Amine-terminated).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
Workflow:
-
Activation: Mix Thalidomide-O-acetic acid with EDC/NHS in MES buffer (pH 5.0) for 15 mins to create the NHS-ester intermediate.
-
Coupling: Add Amine-Beads to the mixture. Adjust pH to 7.4. Incubate 2 hours at Room Temp.
-
Blocking: Add 1M Tris-HCl (pH 8.0) to quench unreacted NHS esters (prevents non-specific lysate coupling).
-
Wash: 3x with PBS-T (0.1% Tween-20).
Phase B: The Pull-Down (The Catch)
Reagents:
-
Cell Lysate (e.g., HEK293 or MM1.S), 1 mg/mL total protein.
-
Free Thalidomide (Competitor control).
Workflow:
-
Equilibration: Wash beads with Lysis Buffer.
-
Competition Control (Critical Step): In one tube, pre-incubate lysate with 100 µM Free Thalidomide for 30 mins. This saturates CRBN.
-
Incubation: Add lysate (and the pre-blocked lysate) to the Thalidomide-beads. Rotate O/N at 4°C.
-
Elution: Boil beads in 2x SDS-PAGE Loading Buffer.
Phase C: Visualization (Western Blot)
-
Primary Antibody: Anti-CRBN (Rabbit monoclonal, e.g., Cell Signaling #71810).
-
Expected Result: A band at ~55 kDa .
-
Validation Criteria: The band must be strong in the "No Competitor" lane and absent or significantly reduced in the "Free Thalidomide" lane.
Part 4: Experimental Logic & Troubleshooting
The following diagram details the decision matrix for interpreting your recruitment data.
Figure 2: Logical flowchart for interpreting CRBN pull-down assays. Success relies on the disappearance of the signal in the competition lane.
Common Pitfalls
-
Steric Hindrance: If the "acetic acid" linker is too short, the bead surface may block CRBN from accessing the ligand.
-
Solution: Use a PEG-spacer (e.g., Thalidomide-O-PEG-COOH) if the O-acetic acid fails, though O-acetic acid is usually sufficient for CRBN.
-
-
Hydrolysis: Thalidomide derivatives are susceptible to hydrolysis at high pH.
-
Fix: Keep coupling reactions near pH 7.0-7.4 and avoid prolonged storage in aqueous basic buffers.
-
References
-
Ito, T., et al. (2010).[1][2] "Identification of a primary target of thalidomide teratogenicity." Science. 327(5971): 1345-1350. Link
-
Fischer, E.S., et al. (2014). "Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. 512: 49-53. Link
-
Winter, G.E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. 348(6241): 1376-1381. Link
-
Chamberlain, P.P., et al. (2014).[3] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. 21: 803–809. Link
-
Sigma-Aldrich. "Thalidomide-O-COOH Product Sheet (CAS 1061605-21-7)."[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide-O-COOH | 1061605-21-7 [sigmaaldrich.com]
A Comparative Analysis of the Biological Activities of Thalidomide and its Derivatives: A Guide for Researchers
This guide provides an in-depth comparison of the biological activities of thalidomide and its key derivatives, lenalidomide and pomalidomide. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these immunomodulatory drugs (IMiDs®), offering a synthesis of their anti-inflammatory, anti-angiogenic, and immunomodulatory properties. We will explore the causality behind experimental choices for evaluating these activities and provide detailed, field-proven protocols.
Introduction: From Notoriety to a Pillar of Modern Therapeutics
Originally marketed as a sedative in the 1950s, thalidomide was infamously withdrawn from the market due to its severe teratogenic effects[1][2]. However, subsequent research unveiled its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties, leading to its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma[1][3]. This revival spurred the development of structural analogs, primarily lenalidomide and pomalidomide, which exhibit enhanced therapeutic activity and, in some aspects, a more favorable safety profile[3][4][5][6].
The discovery of Cereblon (CRBN) as the primary molecular target of thalidomide and its derivatives was a pivotal moment in understanding their mechanism of action[3][4][7]. CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^)[3][4]. The binding of an IMiD to CRBN allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates"[3][7][8]. Key among these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[8][9]. The degradation of these transcription factors is central to the diverse biological effects of IMiDs[3][8].
This guide will dissect and compare the three core biological activities of thalidomide, lenalidomide, and pomalidomide, providing both a mechanistic overview and practical experimental guidance.
The Central Mechanism: Cereblon-Mediated Protein Degradation
The pleiotropic effects of thalidomide and its derivatives are primarily initiated by their binding to the CRBN protein. This interaction triggers a cascade of events leading to the degradation of specific cellular proteins, most notably Ikaros and Aiolos.
Caption: Cereblon-mediated degradation of neosubstrates by IMiDs.
The degradation of Ikaros and Aiolos, which are crucial for B-cell development and function, leads to downstream effects including the modulation of cytokine production and enhanced T-cell and NK-cell activity[8].
Comparative Biological Activities
While all three compounds share a common mechanism of action, their potency and specific effects on various biological processes differ significantly. Pomalidomide is generally considered the most potent of the three, followed by lenalidomide, and then thalidomide[5][10].
Anti-Inflammatory Activity
Thalidomide was first recognized for its anti-inflammatory properties, particularly its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine[1]. Its derivatives, lenalidomide and pomalidomide, are significantly more potent inhibitors of TNF-α production[11][12]. This anti-inflammatory effect is largely attributed to the CRBN-dependent degradation of transcription factors that regulate TNF-α expression[12][13].
Comparative Potency in TNF-α Inhibition:
| Compound | Relative Potency (vs. Thalidomide) | Key Mechanistic Insights |
| Thalidomide | 1x | Inhibits TNF-α production by enhancing mRNA degradation. |
| Lenalidomide | 10-50x | More potent inhibitor of TNF-α production from peripheral blood mononuclear cells (PBMCs)[14]. |
| Pomalidomide | ~100x | The most potent inhibitor of TNF-α production among the three[10][12]. |
Anti-Angiogenic Activity
Thalidomide was found to possess anti-angiogenic properties, which contributed to its efficacy in treating multiple myeloma, a cancer characterized by increased bone marrow angiogenesis[1][11][15]. Lenalidomide and pomalidomide also exhibit anti-angiogenic effects, with some studies suggesting lenalidomide has more pronounced activity in certain models[11][16]. The anti-angiogenic mechanism involves the inhibition of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) signaling pathways[17].
Comparative Anti-Angiogenic Effects:
| Compound | Relative Potency | Key Mechanistic Insights |
| Thalidomide | 1x | Inhibits microvessel formation[15]. |
| Lenalidomide | 2-3x | More potent than thalidomide in in-vivo assays[1]. Inhibits endothelial cell migration and tube formation[16]. |
| Pomalidomide | Variable | Potent anti-angiogenic activity, though some studies show it to be less effective than lenalidomide in specific endothelial cell assays at certain concentrations[10][16]. |
Immunomodulatory Activity
A hallmark of these drugs is their ability to modulate the immune system. They can co-stimulate T-cells, enhance the activity of Natural Killer (NK) cells, and alter the production of various cytokines[11][12][14][18]. These immunomodulatory effects are critical for their anti-cancer activity, particularly in multiple myeloma[18][19]. Lenalidomide and pomalidomide are significantly more potent immunomodulators than thalidomide[11][18].
Comparative Immunomodulatory Potency:
| Compound | T-Cell Co-stimulation | NK Cell Activation | Cytokine Modulation (IL-2, IFN-γ) |
| Thalidomide | + | + | + |
| Lenalidomide | +++ | +++ | +++ |
| Pomalidomide | +++ | +++ | +++ |
(+) indicates activity, with more plus signs indicating greater potency.
Experimental Protocols
To aid researchers in the comparative evaluation of these compounds, we provide detailed protocols for key in vitro assays.
In Vitro Anti-Inflammatory Assay: TNF-α Production in Macrophages
This protocol details the measurement of TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Thalidomide, Lenalidomide, Pomalidomide
-
RPMI-1640 medium with 10% FBS
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells at a density of 1x10^6 cells/mL in a 96-well plate. Differentiate the cells into macrophages by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours at 37°C, 5% CO2.
-
Drug Treatment: After differentiation, remove the PMA-containing medium and replace it with fresh medium containing serial dilutions of Thalidomide, Lenalidomide, or Pomalidomide. Include a vehicle control (DMSO). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.
-
TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions[20][21][22][23].
In Vitro Anti-Angiogenesis Assay: Endothelial Cell Tube Formation
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Thalidomide, Lenalidomide, Pomalidomide
-
96-well cell culture plates
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw the BME on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Incubate at 37°C for 30-60 minutes to allow for polymerization[1][24][25].
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 containing serial dilutions of Thalidomide, Lenalidomide, or Pomalidomide. Include a vehicle control.
-
Cell Seeding: Seed the HUVECs onto the solidified BME at a density of 1.5x10^4 cells/well.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours[25].
-
Visualization and Quantification: Visualize the tube formation using an inverted microscope. For quantitative analysis, stain the cells with Calcein AM and capture images. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points using image analysis software[24].
In Vitro Immunomodulatory Assay: NK Cell-Mediated Cytotoxicity
This assay measures the ability of NK cells to lyse target cancer cells.
Materials:
-
Human Natural Killer (NK) cells (e.g., from peripheral blood or NK-92 cell line)
-
Multiple myeloma target cell line (e.g., MM.1S)
-
Thalidomide, Lenalidomide, Pomalidomide
-
RPMI-1640 medium with 10% FBS
-
Calcein AM or a similar viability dye
-
96-well U-bottom plates
Procedure:
-
Target Cell Labeling: Label the multiple myeloma target cells with a viability dye such as Calcein AM according to the manufacturer's protocol.
-
Co-culture Setup: In a 96-well U-bottom plate, co-culture the labeled target cells with NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1)[26].
-
Drug Treatment: Add serial dilutions of Thalidomide, Lenalidomide, or Pomalidomide to the co-culture wells. Include a vehicle control.
-
Incubation: Incubate the plate for 4 hours at 37°C, 5% CO2[27].
-
Cytotoxicity Measurement: Measure the release of the viability dye from the lysed target cells into the supernatant using a fluorescence plate reader. Alternatively, use a flow cytometry-based method to determine the percentage of dead target cells[27].
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
Signaling Pathways and Comparative Workflow
The following diagram illustrates the primary signaling pathway initiated by IMiDs and a comparative workflow for assessing their biological activities.
Caption: Downstream effects of IMiD-mediated protein degradation.
Caption: Workflow for comparing biological activities of IMiDs.
Toxicity and Safety Considerations
A critical aspect of comparing these derivatives is their toxicity profiles. While all three carry a significant risk of teratogenicity, necessitating strict risk evaluation and mitigation strategies[2][25], there are differences in other adverse effects. Lenalidomide and pomalidomide are generally associated with a lower incidence of peripheral neuropathy compared to thalidomide[4][28]. However, they can cause other side effects such as myelosuppression (neutropenia, thrombocytopenia) and an increased risk of thromboembolism[28][29].
Conclusion
Thalidomide and its derivatives, lenalidomide and pomalidomide, represent a remarkable story of drug repositioning and targeted protein degradation. Their shared mechanism of action through CRBN-mediated degradation of Ikaros and Aiolos results in a spectrum of anti-inflammatory, anti-angiogenic, and immunomodulatory activities. While pomalidomide is generally the most potent, followed by lenalidomide and thalidomide, the choice of agent for therapeutic use depends on a careful balance of efficacy and safety for specific indications. This guide provides a framework for researchers to objectively compare these compounds and further elucidate their complex biological activities.
References
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Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 159(4), 393-401. [Link]
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Liu, T., Guo, F., Zhu, X., He, X., & Xie, L. (2017). Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Experimental and Therapeutic Medicine, 14(6), 5251–5257. [Link]
-
Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. [Link]
-
Improving NK cell function in multiple myeloma with NKTR-255, a novel polymer-conjugated human IL-15. Journal for ImmunoTherapy of Cancer. [Link]
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Gandhi, A. K., Kang, J., Capone, L., Parton, A., Wu, L., Zhang, L. H., ... & Schafer, P. H. (2014). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. Blood, The Journal of the American Society of Hematology, 123(18), 2823-2834. [Link]
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Asatsuma-Okumura, T., Ito, T., & Handa, H. (2020). Molecular Mechanisms of the Teratogenic Effects of Thalidomide. International Journal of Molecular Sciences, 21(10), 3447. [Link]
-
Total Synthesis. (2023, December 20). Why "Horror Drugs" Sold for Billions After the Tragedy (Science of Thalidomide) [Video]. YouTube. [Link]
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Bjorklund, C. C., Lu, L., Kang, J., Hagner, P. R., Havens, C. G., Amatangelo, M., ... & Gandhi, A. K. (2015). Aiolos and Ikaros degradation by lenalidomide and pomalidomide is Cereblon-dependent. Blood, The Journal of the American Society of Hematology, 126(23), 4539-4539. [Link]
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Galustian, C., & Dalgleish, A. (2009). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Cancer immunology, immunotherapy, 58(7), 1033-1045. [Link]
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Mahony, T. J., Liu, Y., De La Mota-Peynado, A., Vargesson, N., & Behra, M. (2013). Analysis of antiangiogenic effect of Thalidomide, Lenalidomide, and Pomalidomide at potent, anti-inflammatory concentrations. Proceedings of the National Academy of Sciences, 110(35), 14368-14373. [Link]
-
Myeloma UK. (n.d.). Ask the Nurse: Immunomodulatory drugs. [Link]
-
Siegel, D. S., Hussein, M., Belani, C. P., Robert, F., Galustian, C., & Dalgleish, A. G. (2015). Comparison of pomalidomide dosing strategies in lenalidomide-refractory myeloma: Impact on clinical outcome, immune activation and cereblon targets. Cancer research, 75(15_Supplement), 1354-1354. [Link]
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Dredge, K., Marriott, J. B., Macdonald, C. D., Man, H. W., Chen, R., Muller, G. W., ... & Dalgleish, A. G. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British journal of cancer, 87(10), 1166-1172. [Link]
-
Siegel, D. S., Dimopoulos, M. A., Cavo, M., Schey, S. A., & San-Miguel, J. (2015). Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. Blood, The Journal of the American Society of Hematology, 125(26), 4072-4081. [Link]
-
Al-Salama, Z. T., & Kim, E. S. (2016). Comparative effectiveness and safety of thalidomide and lenalidomide in patients with multiple myeloma in the United States of America: A population-based cohort study. Drugs, 76(13), 1279-1289. [Link]
-
Semeraro, F., Vacca, A., D'Amico, M. A., & Ribatti, D. (2014). The results represent the effects of thalidomide on NF-κB activation in the liver in a rat donor brain death model. [Link]
-
Morgan, G. (2013). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia & lymphoma, 54(4), 695-702. [Link]
-
GEC, D., & MORGAN, G. (2018). IMiDs prime myeloma cells for daratumumab-mediated cytotoxicity through loss of Ikaros and Aiolos. Blood, The Journal of the American Society of Hematology, 132(20), 2168-2180. [Link]
-
Schafer, P. H., Ye, Y., Wu, L., Kosek, J., Ringheim, G., Yang, Z., ... & Chopra, R. (2018). Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus. Annals of the rheumatic diseases, 77(10), 1516-1523. [Link]
-
An, G. (2013). Pomalidomide and its clinical potential for relapsed or refractory multiple myeloma: an update for the hematologist. Therapeutic advances in hematology, 4(4), 251-260. [Link]
-
ResearchGate. (n.d.). Comparison of immunomodulatory agents. [Link]
-
Fionda, C., Abruzzese, M. P., Zingoni, A., Cecere, F., Vulpis, E., Peruzzi, G., ... & Santoni, A. (2015). Activation of NK cells and disruption of PD-L1/PD-1 axis: two different ways for lenalidomide to block myeloma progression. Oncoimmunology, 4(9), e1028092. [Link]
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IBL International. (n.d.). TNF-α (free) ELISA. [Link]
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Raje, N., & Anderson, K. C. (2009). Treatment of multiple myeloma with immunomodulatory drugs – thalidomide, lenalidomide and pomalidomide. Contemporary Oncology/Współczesna Onkologia, 13(5), 349-357. [Link]
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Abbkine. (n.d.). Mouse TNF alpha ELISA Kit User Manual. [Link]
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EOCCO. (n.d.). lenalidomide (Revlimid®), pomalidomide (Pomalyst®), thalidomide (Thalomid®). [Link]
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Dreicer, R. (2007). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Current oncology reports, 9(2), 112-117. [Link]
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Geddada, M., Meka, P., Chodipilli, R. D., Khandavalli, S., & Boddani, S. (2024). Thalidomide: From Tragedy to Therapeutic Triumph. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]
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Assessing Natural Killer Cell Cytotoxicity Against Multiple Myeloma Cells with IL-6 and sIL-6R. [Link]
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MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]
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He, S., He, S., & Li, W. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Current pharmaceutical design, 19(21), 3845-3853. [Link]
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Drugs.com. (n.d.). Lenalidomide vs Pomalidomide Comparison. [Link]
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Keifer, J. A., Guttridge, D. C., Ashburner, B. P., & Baldwin Jr, A. S. (2001). Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity. Journal of Biological Chemistry, 276(25), 22382-22387. [Link]
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Medscape. (n.d.). Immunomodulatory Drugs in Multiple Myeloma. [Link]
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UKTIS. (n.d.). USE OF THALIDOMIDE, LENALIDOMIDE, AND POMALIDOMIDE IN PREGNANCY. [Link]
-
CancerNetwork. (2014, June 16). Lenalidomide Confers Greater QoL vs Thalidomide in Multiple Myeloma. [Link]
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Leleu, X., & Facon, T. (2014). Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. Journal of Clinical Oncology, 32(25), 2776-2778. [Link]
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Scite. (n.d.). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
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Cell Permeability Assessment of Thalidomide-Acid Based PROTACs
Executive Summary: The Permeability Paradox
Thalidomide-based PROTACs (Proteolysis Targeting Chimeras) represent a dominant class of degraders, often synthesized using Thalidomide-4-acetic acid or similar carboxylated handles to attach linkers. While the thalidomide warhead itself is reasonably permeable (approx. MW 258 Da), the final PROTAC molecule typically resides in "Beyond Rule of 5" (bRo5) chemical space (MW > 800 Da, TPSA > 200 Ų).
The Core Challenge: Standard small-molecule assays often generate false negatives for these molecules. Thalidomide-based PROTACs exhibit "chameleonicity" —the ability to fold in lipophilic environments to hide polar surface area (PSA), facilitating passive diffusion that rigid prediction models miss. Furthermore, the chemical instability of the thalidomide glutarimide ring at physiological pH (hydrolysis to phthaloyl glutamic acid) complicates long-duration assays like Caco-2.
This guide compares the three primary assessment methodologies—PAMPA , Caco-2 , and NanoBRET —and recommends a tiered testing strategy to ensure data integrity.
Comparative Analysis of Assessment Methodologies
The following table contrasts the utility of available methods specifically for Thalidomide-based degraders.
| Feature | PAMPA (Bio-mimetic) | Caco-2 (Apical-Basolateral) | NanoBRET (Target Engagement) |
| Primary Output | Passive Diffusion ( | Total Transport (Passive + Active) | Intracellular Availability ( |
| Throughput | High (96/384-well) | Low/Medium | High (384-well) |
| Thalidomide Specificity | Low. Misses efflux liabilities common to CRBN ligands. | High. Identifies P-gp/BCRP efflux (critical for Thalidomide derivs). | Highest. Measures effective concentration at the E3 ligase. |
| False Negative Rate | High (Lacks active transport) | Medium (Adsorption/Recovery issues) | Low (Direct functional readout) |
| Stability Risk | Low (Short incubation) | High (Hydrolysis during transport) | Low (Kinetic real-time read) |
| Cost | $ |
Critical Technical Insight: The "Acid" Liability
If your PROTAC retains a free carboxylic acid (e.g., incomplete coupling or specific design), permeability will be negligible due to ionization at pH 7.4. Most "Thalidomide-acid" PROTACs are amides; however, hydrolysis of the glutarimide ring opens to form a carboxylic acid metabolite, which is impermeable. Differentiation between the parent PROTAC and this hydrolytic metabolite during LC-MS/MS quantification is non-negotiable.
Decision Matrix: Selecting the Right Workflow
The following diagram outlines the logical flow for assessing permeability, prioritizing stability and functional relevance.
Figure 1: Decision tree for permeability assessment. Note that rapid hydrolysis of the thalidomide moiety dictates skipping long-duration Caco-2 assays in favor of NanoBRET.
Detailed Experimental Protocols
Protocol A: Caco-2 with pH Stabilization (The "Gold Standard" Modified)
Standard Caco-2 protocols fail for Thalidomide PROTACs due to hydrolysis (t½ ~2-4 hours at pH 7.4) and non-specific binding.
Reagents:
-
Caco-2 cells (21-day culture, TEER > 300 Ω·cm²).[1][2][3][4][5]
-
Transport Buffer (Apical): HBSS adjusted to pH 6.5 (Thalidomide is significantly more stable at pH 6.5 than 7.4).
-
Transport Buffer (Basolateral): HBSS pH 7.4 (Standard).
-
Additives: 0.5% BSA (Basolateral only) to act as a "sink" and prevent plastic adsorption of lipophilic PROTACs.
-
Efflux Inhibitor: Verapamil (50 µM) or Cyclosporin A (10 µM).
Workflow:
-
Preparation: Equilibrate Transwell plates at 37°C. Measure TEER.
-
Dosing: Prepare PROTAC at 5 µM in pH 6.5 HBSS (max 0.5% DMSO).
-
Note: Do not use pH 7.4 for the donor well if the compound is hydrolysis-prone.
-
-
Incubation: Incubate for 60 minutes (Strict limit).
-
Why? Longer incubations lead to >20% hydrolysis of the thalidomide warhead, confounding
calculations.
-
-
Sampling: Collect 50 µL from Receiver and Donor wells.
-
Analysis: Quantify via LC-MS/MS (MRM mode). Critical: Monitor transitions for both the parent PROTAC and the hydrolyzed acid metabolite.
-
Calculation:
Where is surface area and is initial concentration.
Protocol B: NanoBRET Target Engagement (The Functional Surrogate)
This is the recommended primary screen for bRo5 PROTACs. It measures the ability of the PROTAC to compete with a tracer for Cereblon binding inside the cell.
Mechanism: The assay uses a cell-permeable fluorescent tracer that binds to a NanoLuc-fused Cereblon (CRBN) expressed in cells. When the PROTAC enters the cell and binds CRBN, it displaces the tracer, reducing the BRET signal.[6]
Figure 2: NanoBRET principle. A decrease in BRET signal confirms the PROTAC has crossed the membrane and engaged the target.
Workflow:
-
Transfection: Transfect HEK293 cells with CRBN-NanoLuc plasmid (24h).
-
Tracer Addition: Add CRBN-specific tracer (concentration determined by
) + PROTAC serial dilution. -
Incubation: 2 hours at 37°C.
-
Readout: Add NanoBRET substrate and measure donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate mBRET ratio. Plot dose-response to determine cellular
. -
Permeability Index:
A ratio close to 1 indicates high permeability. A large ratio (>10) indicates poor permeability or active efflux.
Data Interpretation & Troubleshooting
When analyzing Thalidomide-acid based PROTACs, use this reference table to interpret discordant data:
| Observation | Diagnosis | Remediation |
| High PAMPA / Low Caco-2 | Efflux Liability. The compound is likely a P-gp substrate.[2][7] | Repeat Caco-2 with Verapamil. If permeability recovers, chemical modification of the linker is required to reduce P-gp recognition. |
| Low Recovery (<60%) | Non-specific Binding. PROTAC is sticking to the plastic plate. | Use glass-coated plates or add 0.5% BSA to the receiver well. |
| Parent disappears / Metabolite appears | Hydrolysis. The glutarimide ring is opening. | Shorten assay time to <60 mins. Ensure pH 6.5 in apical chamber. |
| Good Biochemical | Permeability Wall. The compound binds CRBN but cannot enter the cell. | This is the true "impermeable" result. Consider "masking" polar groups (e.g., ester prodrug of the acid handle).[2][8] |
References
-
Matsson, P., et al. (2016). "Cell permeability of PROTACs: Rules of the road for bRo5 molecules." ACS Chemical Biology. Link
-
Riching, K. M., et al. (2018).[9] "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology. (Describes NanoBRET for PROTACs). Link
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link
-
Foley, C. A., et al. (2020). "Drug-like Properties of PROTACs: The Role of Linker Design in Permeability and Stability." Journal of Medicinal Chemistry. Link
-
Chamberlain, P. P., et al. (2019). "Structure-based design of PROTACs: Challenges and opportunities." Nature Chemical Biology. (Discusses Thalidomide hydrolysis issues). Link
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A Senior Application Scientist's Guide to In Vitro Degradation Assays Using 2-(2,6-Dioxopiperidin-1-yl)acetic Acid Ligands
For researchers, scientists, and drug development professionals navigating the landscape of Targeted Protein Degradation (TPD), the selection and execution of appropriate in vitro assays are paramount. This guide provides an in-depth comparison of key methodologies for evaluating degraders that utilize 2-(2,6-dioxopiperidin-1-yl)acetic acid-based ligands—the chemical backbone of widely used Cereblon (CRBN) recruiters like thalidomide, pomalidomide, and lenalidomide.[][]
Unlike traditional occupancy-based inhibitors, the efficacy of these degraders, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues, is not solely defined by binding affinity.[3][4] It is a multi-step process involving the formation of a ternary complex, enzymatic ubiquitination, and eventual degradation by the proteasome.[5][6] Therefore, a robust in vitro characterization cascade must interrogate each of these critical events to build a comprehensive understanding of a molecule's Structure-Activity Relationship (SAR). This guide explains the causality behind experimental choices, offers detailed protocols for self-validating assays, and presents comparative data to inform your screening strategy.
The Degradation Cascade: A Mechanistic Framework for Assay Selection
The journey from a stable target protein to its degradation into peptides is a coordinated sequence of events orchestrated by the PROTAC molecule.[7][8] Understanding this pathway is essential for selecting assays that provide meaningful data at each decision-making point in a drug discovery program.
The process begins when the PROTAC, a heterobifunctional molecule, engages both the target Protein of Interest (POI) and an E3 ubiquitin ligase—in this case, CRBN, via its 2-(2,6-dioxopiperidin-1-yl)acetic acid-derived "warhead".[][5] This proximity induces the formation of a key ternary complex (POI-PROTAC-CRBN).[][10] The stability and kinetics of this complex are critical determinants of degradation efficiency.[11] Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[12][13] This polyubiquitination acts as a molecular signal, marking the POI for recognition and subsequent degradation by the 26S proteasome.[3][6] The PROTAC is then released and can engage in further catalytic cycles.[4][5]
Comparative Guide to Key In Vitro Assays
A multi-pronged approach using orthogonal assays is crucial for validating degrader activity and troubleshooting ineffective compounds.[14] Below, we compare common in vitro techniques used to analyze the key steps of the degradation cascade.
Assessing Ternary Complex Formation
The formation of a productive ternary complex is the foundational event in PROTAC-mediated degradation.[10] Assays in this category measure the proximity of the POI and E3 ligase induced by the degrader.
| Assay Technology | Principle | Throughput | Data Output | Key Advantages | Key Limitations |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between donor/acceptor-labeled POI and E3 ligase.[15] | High | Endpoint or Kinetic; EC50 | Homogeneous (no-wash); robust; widely used. | Requires labeled proteins; potential for compound interference. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged protein and a fluorescently-labeled partner.[10] | High | Endpoint or Kinetic; EC50 | Can be performed in live cells or lysates; high sensitivity.[10] | Requires genetic modification (tagging) of proteins. |
| AlphaLISA® | Proximity-based assay where singlet oxygen transfer from donor to acceptor beads generates a chemiluminescent signal.[16] | High | Endpoint; EC50 | Highly sensitive; no-wash format. | Prone to "hook effect" at high concentrations; requires specific antibody pairs or tagged proteins. |
| SPR | Surface Plasmon Resonance measures changes in refractive index as proteins bind to a functionalized sensor chip.[11] | Low | Kinetic; KD, kon, koff | Provides detailed kinetic and affinity data; label-free.[11] | Low throughput; requires specialized equipment; can be technically demanding. |
| Co-IP | Co-immunoprecipitation uses an antibody to pull down a protein complex, which is then analyzed by Western Blot.[16] | Low | Qualitative / Semi-quantitative | Physiologically relevant; uses endogenous or tagged proteins in lysate. | Often not quantitative; can miss transient interactions. |
Scientist's Insight: While high-throughput methods like TR-FRET and NanoBRET are excellent for primary screening and SAR, SPR is invaluable for deep mechanistic studies.[11] It is the only technique listed that directly measures the association and dissociation rates (kon/koff), providing critical information on ternary complex stability, a parameter that has been shown to correlate with degradation efficacy.[][11] A common feature of proximity assays is the "hook effect," where the signal decreases at high PROTAC concentrations due to the formation of unproductive binary complexes.[16] This results in a bell-shaped curve, and the peak of this curve represents the optimal concentration for ternary complex formation.
Monitoring Target Ubiquitination
Observing the direct enzymatic consequence of ternary complex formation—polyubiquitination of the target—provides strong evidence of a productive PROTAC mechanism.[7]
| Assay Technology | Principle | Throughput | Data Output | Key Advantages | Key Limitations |
| In Vitro Ubiquitination Assay + Western Blot | A biochemical reaction with purified E1, E2, E3, POI, Ub, and ATP, followed by WB detection of the ubiquitinated POI.[13][17] | Low | Semi-quantitative | Direct, unambiguous evidence of ubiquitination; allows analysis of chain linkage types.[18] | Low throughput; requires multiple purified recombinant proteins; technically involved. |
| TUBE-based HTS Assays | Tandem Ubiquitin Binding Entities (TUBEs) capture polyubiquitinated proteins, which are then quantified in a microplate format (e.g., ELISA).[17] | High | Quantitative; EC50 | High throughput; highly sensitive for polyubiquitinated species. | Indirect detection; may not distinguish between auto-ubiquitination of the ligase and substrate ubiquitination. |
| TR-FRET Ubiquitination Assay | TR-FRET between a labeled POI and a labeled ubiquitin molecule. | High | Endpoint or Kinetic; EC50 | Homogeneous format; quantitative. | Requires specifically labeled reagents; can be complex to develop. |
Scientist's Insight: The classic in vitro ubiquitination assay followed by Western blotting is the gold standard for mechanistic validation.[17] The appearance of a high-molecular-weight smear or distinct bands corresponding to the POI is definitive proof of enzymatic activity.[19] This assay is also critical for troubleshooting; if a PROTAC forms a stable ternary complex but does not induce ubiquitination, it may point to an unproductive binding orientation within the complex or issues with the enzymatic components.
Quantifying Protein Degradation
The ultimate goal of a degrader is to reduce the cellular levels of the target protein. In vitro degradation can be assessed in cell lysates or using reconstituted systems.
| Assay Technology | Principle | Throughput | Data Output | Key Advantages | Key Limitations |
| Western Blot | SDS-PAGE separation and antibody-based detection of the target protein in cell lysates after PROTAC treatment.[3] | Low-Medium | Semi-quantitative; DC50, Dmax | Widely accessible; direct visualization of protein levels; trusted method.[3][18] | Semi-quantitative; lower throughput; requires specific and validated antibodies.[20] |
| Mass Spectrometry (Proteomics) | Quantification of peptides from the target protein (and others) in cell lysates.[21] | Low | Quantitative; DC50, Dmax | Unbiased, global view of the proteome; highly sensitive and specific; essential for off-target analysis. | Low throughput; requires specialized expertise and instrumentation; higher cost. |
| ELISA / In-Cell Western™ | Antibody-based quantification of protein levels in a microplate format.[21] | High | Quantitative; DC50, Dmax | Higher throughput than traditional Western Blot.[21] | Requires highly specific antibody pairs; potential for antibody-related artifacts. |
| HiBiT/NanoLuc® Lytic Assays | Quantification of bioluminescence from a tagged protein in cell lysates, which correlates with protein abundance.[22] | High | Quantitative; DC50, Dmax | Highly sensitive and quantitative; wide dynamic range. | Requires genetically engineered cell lines. |
Scientist's Insight: Western blotting is the workhorse for confirming degradation and determining key performance metrics like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3] However, for a comprehensive understanding of selectivity, mass spectrometry-based proteomics is unparalleled. It can simultaneously quantify the on-target degradation and any off-target effects, including unintended degradation of CRBN neosubstrates like IKZF1 and GSPT1, which is a known liability of degraders using thalidomide-like ligands.[19]
Experimental Protocols: A Self-Validating System
The trustworthiness of your data relies on robust protocols with appropriate controls. Here, we provide detailed methodologies for two cornerstone assays.
Protocol 1: In Vitro Ubiquitination Assay with Western Blot Detection
This assay directly measures the PROTAC's ability to induce polyubiquitination of a target protein in a reconstituted system.
A. Reagents & Materials:
-
Purified recombinant proteins: E1 (UBE1), E2 (e.g., UBE2D2), E3 complex (CRBN/DDB1), POI.
-
Ubiquitin (wild-type or biotinylated).
-
PROTAC compound and vehicle control (DMSO).
-
10X Ubiquitination Reaction Buffer: 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT.
-
ATP solution (100 mM).
-
SDS-PAGE loading buffer, gels, and Western Blotting reagents.
-
Primary antibodies: anti-POI, anti-ubiquitin (if not using biotinylated Ub).
-
Secondary antibody (HRP-conjugated).
B. Step-by-Step Methodology: [13][19]
-
Prepare Reaction Master Mix: On ice, prepare a master mix for all reactions. For a single 30 µL reaction, combine:
-
3 µL of 10X Reaction Buffer
-
50-100 ng of E1 enzyme
-
100-200 ng of E2 enzyme
-
200-500 ng of E3 ligase complex
-
500 ng of POI
-
2-5 µg of Ubiquitin
-
Nuclease-free water to a volume of 27 µL.
-
-
Add PROTAC: Add 1.5 µL of your PROTAC compound (at 20X final concentration) or DMSO vehicle to the appropriate tubes.
-
Initiate Reaction: Add 1.5 µL of 20X ATP solution (final concentration 5-10 mM) to each tube to start the reaction. Mix gently.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.[19]
-
Stop Reaction: Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[3]
-
Western Blot Analysis:
-
Separate the reaction products on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.[3]
-
C. Expected Outcome & Controls:
-
Positive Result: A high-molecular-weight smear or ladder of bands above the unmodified POI band in the PROTAC-treated lane, indicating polyubiquitination.
-
Essential Controls:
-
No ATP: To confirm the reaction is energy-dependent.
-
No E1/E2/E3: To confirm the requirement of the enzymatic cascade.
-
No PROTAC (DMSO only): To establish the baseline level of ubiquitination.
-
Protocol 2: Western Blot for Quantifying Protein Degradation in Cells
This protocol is used to determine the DC50 and Dmax of a PROTAC by measuring target protein levels in treated cells.[3]
A. Reagents & Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Western Blotting reagents as described in Protocol 1.
-
Primary antibodies: anti-POI, anti-loading control (e.g., GAPDH, β-actin).
B. Step-by-Step Methodology: [3][5]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the volume of each lysate to ensure equal protein loading.
-
Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer as previously described.
-
Block the membrane and incubate with primary antibodies against the POI and a loading control.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control and plot against PROTAC concentration to determine DC50 and Dmax.
-
C. Essential Controls:
-
Vehicle Control (DMSO): Represents 100% protein level (0% degradation).
-
Proteasome Inhibitor Co-treatment: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein degradation confirms a proteasome-dependent mechanism.[19]
References
-
JoVE Journal. (2021, February 25). In Vitro Analysis of E3 Ubiquitin Ligase Function. [Link]
-
MDPI. (2020, May 20). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
-
Cytiva. (2024, September 4). Characterizing PROTAC ternary complex formation using Biacore SPR systems. [Link]
-
National Institutes of Health (NIH). (2022, November 5). In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay. [Link]
-
ChemRxiv. (2024, March 6). Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. [Link]
-
PubMed. (2021, May 14). In Vitro Analysis of E3 Ubiquitin Ligase Function. [Link]
-
Bio-protocol. (2022, April 5). In vitro Protein Ubiquitination Assays. [Link]
-
National Institutes of Health (NIH). (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
-
Harvard DASH. (2022, November 23). Chemical proteomics and biochemical investigation of chemical degraders that engage cereblon. [Link]
-
National Institutes of Health (NIH). (2022, April 1). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. [Link]
-
BMG Labtech. (2024, May 22). Cell-based protein degrader assays for microplates. [Link]
-
Creative Biolabs. Protein Degrader In Vitro Evaluation Services. [Link]
-
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Excelra. (2025, March 19). Step-by-Step Walkthrough of Targeted Protein Degradation. [Link]
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PubMed. (2022, September 5). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Thalidomide Purity
This guide provides an in-depth comparison of common spectroscopic methods for the analysis of Thalidomide's purity. It is intended for researchers, scientists, and drug development professionals who require robust, reliable, and efficient analytical techniques to ensure the quality and safety of this critical pharmaceutical compound.
The tragic history of Thalidomide, a drug that caused severe birth defects in the 1950s and 1960s, underscores the absolute necessity of stringent purity analysis.[1][2][3] The molecule's chirality, with the (R)-enantiomer possessing sedative effects and the (S)-enantiomer being teratogenic, adds another layer of complexity to its analysis.[4] Although Thalidomide racemizes in vivo, ensuring the purity of the starting material is a critical quality attribute.[3][4] This guide will explore the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy in ensuring the chemical purity of Thalidomide, providing the "why" behind the "how" for each technique.
The Criticality of Purity: Beyond the Molecule
Impurities in a pharmaceutical product can arise from various sources, including the manufacturing process, degradation, or storage. For Thalidomide, potential impurities include starting materials like L-glutamine, byproducts such as phthalic acid, and various degradation products.[5][6][7] The United States Pharmacopeia (USP) sets strict limits for these impurities.[6] Spectroscopic techniques offer a powerful arsenal for identifying and quantifying these impurities, ensuring that the final product meets the required safety and efficacy standards.
Comparative Analysis of Spectroscopic Techniques
While chromatographic methods like HPLC are often considered the gold standard for purity analysis, spectroscopic techniques provide complementary and often faster methods for routine quality control.[8][9][10]
| Technique | Principle | Strengths for Thalidomide Analysis | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides detailed structural information, enabling unambiguous identification of Thalidomide and its impurities.[11][12] - Can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity. - Can be used to determine enantiomeric purity with the use of chiral shift reagents.[13][14] | - Lower sensitivity compared to chromatographic methods. - Higher instrumentation cost and complexity. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Rapid and non-destructive. - Provides a unique "fingerprint" for Thalidomide, allowing for quick identity confirmation.[6] - Sensitive to changes in functional groups, making it useful for detecting certain types of impurities and degradation products. | - Generally not suitable for quantification of low-level impurities. - Complex mixtures can lead to overlapping spectral features. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance. | - Simple, rapid, and cost-effective for quantitative analysis of the main compound.[8] - Can be used for dissolution testing and content uniformity assays.[8] | - Limited selectivity; many organic molecules absorb in the same UV region. - Not suitable for identifying unknown impurities without prior knowledge of their UV spectra. |
Experimental Workflows
NMR Spectroscopy Workflow for Purity Analysis
Caption: Workflow for NMR-based purity analysis of Thalidomide.
FTIR Spectroscopy Workflow for Identity Confirmation
Caption: Workflow for FTIR-based identity confirmation of Thalidomide.
UV-Vis Spectroscopy Workflow for Quantitative Analysis
Caption: Workflow for UV-Vis based quantitative analysis of Thalidomide.
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the Thalidomide sample and a suitable internal standard (e.g., maleic anhydride) into a clean NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the nuclei.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the well-resolved signals of Thalidomide and the internal standard.
-
Identify and integrate the signals corresponding to any impurities.
-
Calculate the purity of the Thalidomide sample and the concentration of impurities based on the integral values, the number of protons, and the molecular weights of the compounds.
-
Protocol 2: FTIR for Identity and Impurity Screening
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the Thalidomide powder directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact.
-
-
FTIR Data Acquisition:
-
Acquire the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Compare the acquired spectrum of the sample with the spectrum of a certified Thalidomide reference standard.[15]
-
The positions and relative intensities of the absorption bands should be identical.
-
Examine the spectrum for any additional peaks that may indicate the presence of impurities. For example, the presence of a broad peak around 3400-3200 cm⁻¹ could indicate the presence of water or hydroxyl impurities.
-
Protocol 3: UV-Vis for Assay of Thalidomide
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of a Thalidomide reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask to obtain a stock solution.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh an amount of the Thalidomide sample equivalent to about 10 mg of Thalidomide and prepare a solution in the same manner as the standard stock solution.
-
-
UV-Vis Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of Thalidomide using one of the standard solutions (typically around 220 nm).[16]
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of Thalidomide in the sample solution from the calibration curve.
-
Calculate the percentage purity of the Thalidomide sample.
-
Conclusion: A Multi-faceted Approach to Purity
No single spectroscopic technique is a panacea for the complete purity analysis of Thalidomide. A multi-faceted approach, leveraging the strengths of each method, provides the most comprehensive and reliable assessment. NMR spectroscopy offers unparalleled structural elucidation and quantitative power for impurity profiling. FTIR provides a rapid and robust method for identity confirmation, while UV-Vis spectroscopy remains a workhorse for simple and efficient quantitative assays.
For drug development professionals and researchers, understanding the principles, advantages, and limitations of each of these spectroscopic techniques is paramount. By implementing these methods within a rigorous quality control framework, we can ensure the safety and efficacy of Thalidomide for its modern therapeutic applications, learning from the lessons of the past to safeguard the patients of the present and future.
References
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Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC. (n.d.). Retrieved from [Link]
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After 60 years, scientists uncover how thalidomide produced birth defects. (2018, August 1). Dana-Farber Cancer Institute. Retrieved from [Link]
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The determination of a potential impurity in Thalidomide drug substance and product by HPLC with indirect UV detection. (2003, February 5). PubMed. Retrieved from [Link]
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Thalidomide: The Tragedy of Chiral Chemistry | LearnChemE. (n.d.). Retrieved from [Link]
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Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
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Recent advances in analytical determination of thalidomide and its metabolites. (n.d.). Ovid. Retrieved from [Link]
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Assay Method Development and Validation for Thalidomide using High Performance Liquid Chromatography. (2018, May 31). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. (2002, January 15). PubMed. Retrieved from [Link]
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Thalidomide - Chiralpedia. (n.d.). Retrieved from [Link]
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Quantum Chemical Investigation of the Interaction of Thalidomide Monomeric, Dimeric, Trimeric, and Tetrameric Forms with Guanine DNA Nucleotide Basis in DMSO and Water Solution: A Thermodynamic and NMR Spectroscopy Analysis | ACS Omega. (2023, September 28). ACS Publications. Retrieved from [Link]
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Quantitative determination of thalidomide in human serum with high-performance liquid chromatography using protein precipitation with trichloroacetic acid and ultraviolet detection. (n.d.). PubMed. Retrieved from [Link]
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Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC. (2018, November 20). Retrieved from [Link]
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Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (2025, August 27). Lab Manager. Retrieved from [Link]
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Thalidomide Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Retrieved from [Link]
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Development and validation of a RP-HPLC method for estimation of Thalidomide in solid dosage form. (n.d.). ResearchGate. Retrieved from [Link]
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NMR Studies of Drugs. Use of Lanthanide Shift Reagents in Polar Solvent with Thalidomide. (2007, February 17). Taylor & Francis Online. Retrieved from [Link]
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Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2021, December 24). MDPI. Retrieved from [Link]
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The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Journal of Basic and Clinical Pharmacy. Retrieved from [Link]
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Molecular mechanisms of thalidomide and its derivatives - PMC. (n.d.). Retrieved from [Link]
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Thalidomide - Wikipedia. (n.d.). Retrieved from [Link]
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An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Retrieved from [Link]
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(?)-Thalidomide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Spectroscopy: A Key Driver in Quality Control Across Industries. (n.d.). Avantes. Retrieved from [Link]
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Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2025, October 15). ResearchGate. Retrieved from [Link]
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Thalidomide Tragedy: Horror Drug or Miracle? (2023, December 20). Total Synthesis. Retrieved from [Link]
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2 e as chiral shift reagent. A) ¹H NMR of a mixture of 2 e (blue... (n.d.). ResearchGate. Retrieved from [Link]
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NMR Studies of Drugs. Use of Lanthanide Shift Reagents in Polar Solvent with Thalidomide. (n.d.). Retrieved from [Link]
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1 Reference ID. (n.d.). accessdata.fda.gov. Retrieved from [Link]
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UV-Visible Spectrophotometric Method Development and Validation for The Estimation of. (2025, October 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. (2012, October 31). CUTM Courseware. Retrieved from [Link]
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DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. (2023, February 28). Journal of Advanced Scientific Research. Retrieved from [Link]
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Thalidomide BMS. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
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Thalidomide, a morning-sickness drug recalled in the 1960s because it caused devastating birth defects, is now commonly used to treat multiple myeloma and other blood cancers. (2018, November 5). Debug. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(2,6-Dioxopiperidin-1-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals
In the landscape of modern drug discovery and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2,6-Dioxopiperidin-1-yl)acetic acid, a compound belonging to the glutarimide class of molecules. Due to its structural similarity to thalidomide and its derivatives, which are known for their potent biological activities, a conservative and meticulous disposal strategy is paramount.[1][2] This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring both personal safety and regulatory compliance.
Hazard Profile and Core Safety Principles
Based on data from analogous compounds, the anticipated hazard profile includes:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Reproductive Toxicity: Due to the structural relationship with thalidomide, the potential for reproductive toxicity should be assumed.[1][2]
The foundational principle for the disposal of this compound is to prevent its release into the environment and to minimize exposure to laboratory personnel. All waste must be handled in accordance with local, state, and federal regulations.[5]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. The following table outlines the minimum PPE requirements:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption.[6] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or dust.[6] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dusts or aerosols. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic dusts/vapors should be considered.[6][7] |
Handling Precautions:
-
All handling of 2-(2,6-Dioxopiperidin-1-yl)acetic acid and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid generating dust or aerosols.[5]
-
Do not eat, drink, or smoke in the work area.[7]
-
Wash hands thoroughly after handling.[7]
Step-by-Step Disposal Protocol
The disposal of 2-(2,6-Dioxopiperidin-1-yl)acetic acid must be managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including unused product, contaminated personal protective equipment (e.g., gloves), and weighing papers, in a designated hazardous waste container. This container should be clearly labeled for solid chemical waste.
-
Liquid Waste: If the compound is in solution, collect the liquid waste in a separate, compatible hazardous waste container for liquid organic waste.
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container.
Step 2: Container Selection and Labeling
-
Container Type: Use a container that is compatible with the chemical waste. For solids, a wide-mouth, sealable plastic or glass container is suitable. For liquids, use a sealable, chemical-resistant bottle. Ensure the container is in good condition and free from leaks.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "2-(2,6-Dioxopiperidin-1-yl)acetic acid"
-
An indication of the hazards (e.g., "Toxic," "Irritant," "Potential Teratogen")
-
The date of accumulation
-
The principal investigator's name and laboratory location
-
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and in a location that minimizes the risk of spills.
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
-
Do not store incompatible chemicals together. Avoid storing with strong oxidizing agents.[5]
Step 4: Scheduling Waste Pickup
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and your institution's EHS department.
-
Prevent others from entering the area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Disposal Workflow Diagram
Caption: Disposal workflow for 2-(2,6-Dioxopiperidin-1-yl)acetic acid.
References
-
Zhang, T., & Crews, C. M. (2022). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 13(10), 1163-1178. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid. Retrieved from [Link]
-
Muller, G. W., et al. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science, 4(5), 473-475. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Acetic acid - IDLH. Retrieved from [Link]
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MDPI. (2023). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. Molecules, 28(19), 6965. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Retrieved from [Link]
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Vargesson, N. (2015). The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. F1000Prime Reports, 7, 57. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Retrieved from [Link]
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Dana-Farber Cancer Institute. (2018). After 60 years, scientists uncover how thalidomide produced birth defects. Retrieved from [Link]
-
Harbingers' Magazine. (2023). The Thalidomide scandal. A history of greed and neglect that shaped contemporary clinical trials. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
